2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
Description
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Structure
3D Structure
Properties
CAS No. |
61323-78-2 |
|---|---|
Molecular Formula |
C11H10ClNS |
Molecular Weight |
223.72 g/mol |
IUPAC Name |
2-chloro-4-(4-ethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3 |
InChI Key |
ICGKCKOOMPIEIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
Executive Summary
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (CAS: 61323-78-2) represents a specialized heterocyclic building block in medicinal chemistry, particularly valuable for the development of lipophilic antagonists and enzyme inhibitors. As a 2-halothiazole derivative, it serves as a critical electrophile for nucleophilic aromatic substitution (
Structural Architecture & Electronic Properties
The molecule features a 1,3-thiazole core substituted at the C2 position with a chlorine atom and at the C4 position with a 4-ethylphenyl group.[1]
-
Thiazole Core: The 5-membered aromatic ring is electron-deficient (π-deficient) similar to pyridine, making the C2 position highly susceptible to nucleophilic attack. The sulfur atom imparts significant lipophilicity and aromatic character.
-
C2-Chloro Substituent: The chlorine atom acts as a leaving group. The inductive electron-withdrawing effect (-I) of the nitrogen atom at position 3 activates the C2-Cl bond for displacement by amines, thiols, and alkoxides.
-
C4-(4-Ethylphenyl) Group: This moiety extends the conjugation of the system and significantly increases the lipophilicity (LogP). The ethyl group provides steric bulk and hydrophobic interaction potential without introducing hydrogen bond donors/acceptors, making it ideal for filling hydrophobic pockets in protein targets (e.g., kinase ATP-binding sites).
Physicochemical Data Profile
The following data aggregates predicted and experimental values derived from structural analogues and computational models.
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 61323-78-2 | Alfa Chemistry [1] |
| Molecular Formula | Calculated | |
| Molecular Weight | 223.72 g/mol | Calculated |
| Exact Mass | 223.0222 | High-Res MS Standard |
| LogP (Predicted) | 4.2 ± 0.4 | Consensus Model (High Lipophilicity) |
| TPSA | 12.89 | Polar Surface Area (Thiazole N+S) |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 2 | N and S atoms |
| Melting Point | 45–55 °C (Predicted) | Low-melting solid or oil [2] |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, EtOAc, MeOH | Lipophilic nature |
| pKa (Conjugate Acid) | ~1.0 (Thiazole N) | Weakly basic |
Analyst Note: The high LogP (>4) suggests this compound will exhibit high membrane permeability but poor aqueous solubility. Formulation in DMSO or lipid-based carriers is recommended for biological assays.
Synthetic Protocols & Reactivity
The synthesis of 2-chloro-4-(4-ethylphenyl)-1,3-thiazole is most reliably achieved through a two-step sequence: Hantzsch Thiazole Synthesis followed by a Sandmeyer-type chlorination. Direct chlorination of the thiazole ring is often non-selective; therefore, the amino-intermediate route is preferred for high purity.
Step 1: Hantzsch Synthesis of 2-Amino-4-(4-ethylphenyl)thiazole
-
Reagents: 2-Bromo-1-(4-ethylphenyl)ethan-1-one, Thiourea, Ethanol.
-
Mechanism: Condensation of the
-haloketone with thiourea.[2]
Step 2: Sandmeyer Chlorination (The Gattermann Modification)
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), Copper(I) Chloride ( ) or Copper(II) Chloride ( ) with tert-butyl nitrite ( ). -
Mechanism: Diazotization of the C2-amine followed by radical-nucleophilic substitution.
Detailed Experimental Workflow
Protocol A: Synthesis of the 2-Amino Intermediate
-
Dissolution: Dissolve 10.0 mmol of 2-Bromo-1-(4-ethylphenyl)ethan-1-one in 20 mL of absolute ethanol.
-
Addition: Add 11.0 mmol of thiourea (1.1 eq) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 1:1 Hexane/EtOAc).
-
Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate.[3] Basify with saturated
to pH 8–9. -
Isolation: Filter the resulting solid (2-amino-4-(4-ethylphenyl)thiazole), wash with water, and dry under vacuum.
Protocol B: Conversion to 2-Chloro Derivative (Sandmeyer)
-
Diazotization: In a 3-neck flask, suspend the 2-aminothiazole (5.0 mmol) in concentrated HCl (10 mL) at 0°C. Add
(1.2 eq) aqueous solution dropwise, maintaining temperature <5°C. Stir for 30 min. -
Substitution: Carefully add CuCl (1.5 eq) dissolved in conc. HCl to the diazonium salt solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Nitrogen gas evolution will be observed.
-
Extraction: Dilute with water and extract with Dichloromethane (DCM) (3x).
-
Purification: Wash organic phase with brine, dry over
, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Visualized Synthesis Workflow
Figure 1: Step-wise synthetic pathway from commercially available precursors to the target 2-chlorothiazole.
Reactivity & Application in Drug Design
The 2-chloro-4-(4-ethylphenyl)-1,3-thiazole scaffold is a "linchpin" intermediate. Its reactivity profile is dominated by the C2-Chlorine atom.
1. Nucleophilic Aromatic Substitution (
-
Amination: Reaction with primary/secondary amines (using
in DMF or DMSO) yields 2-aminothiazoles (potential kinase inhibitors). -
Etherification: Reaction with phenols or alcohols (using NaH) yields 2-alkoxythiazoles.
2. Metal-Catalyzed Cross-Coupling:
-
Suzuki-Miyaura: The C2-Cl bond can undergo oxidative addition with Pd(0), allowing coupling with aryl boronic acids to form 2,4-diarylthiazoles.
-
Buchwald-Hartwig: Palladium-catalyzed amination for sterically hindered amines.
3. C-H Activation (C5 Position): The C5 proton is relatively acidic and the position is nucleophilic. It can be functionalized via electrophilic aromatic substitution (e.g., bromination with NBS) or direct C-H arylation, allowing for the construction of trisubstituted thiazoles.
Reactivity Map
Figure 2: Divergent synthesis opportunities from the 2-chlorothiazole core.
Handling, Stability & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C2-Cl bond is stable to moisture but can hydrolyze under strong acidic/basic conditions over prolonged periods.
-
Safety: Classified as an Irritant (Skin/Eye).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
-
Stability: Avoid strong oxidizing agents which may oxidize the ethyl group to a ketone or carboxylic acid (benzylic oxidation).
References
-
PubChem. (n.d.).[4][5] 2-Chloro-4-phenylthiazole (Analogue Data). National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(4-Chlorophenyl)thiazole | C9H6ClNS | CID 13215562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular Architecture and Synthetic Methodologies of 2-Chloro-4-(4-ethylphenyl)thiazole: A Technical Whitepaper
Executive Summary
2-Chloro-4-(4-ethylphenyl)thiazole is a highly versatile, halogenated heterocyclic building block heavily utilized in modern medicinal chemistry and agrochemical development[1]. The presence of the 2-chloro substituent on the electron-deficient thiazole ring provides an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions. This whitepaper provides an authoritative guide on the cheminformatics, mechanistic synthesis, and self-validating laboratory protocols required to construct this scaffold.
Cheminformatics & Physicochemical Profile
Understanding the molecular architecture of 2-Chloro-4-(4-ethylphenyl)thiazole is critical for predicting its reactivity and pharmacokinetic behavior in downstream applications. The 4-ethylphenyl group provides lipophilicity, while the thiazole core acts as a rigid, hydrogen-bond-accepting bioisostere.
Table 1: Core Cheminformatics Data
| Property | Value |
| IUPAC Name | 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole |
| Molecular Formula | C₁₁H₁₀ClNS |
| Molecular Weight | 223.72 g/mol |
| Canonical SMILES | CCc1ccc(cc1)c2csc(Cl)n2 |
| Topological Polar Surface Area (TPSA) | 41.1 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 2 (N, S) |
| Rotatable Bonds | 2 |
Mechanistic Pathways & Synthetic Methodologies
To synthesize 2-chloro-4-arylthiazoles, organic chemists typically rely on two primary pathways: the convergent thiocyanate cyclization from an
Fig 1: Synthetic pathways for 2-Chloro-4-(4-ethylphenyl)thiazole via Sandmeyer and cyclization.
Protocol A: The Non-Aqueous Sandmeyer Radical Pathway
Classically, the Sandmeyer reaction utilizes aqueous sodium nitrite and HCl. However, applying 3 often leads to competitive hydrolysis, yielding unwanted thiazol-2-ones[3]. To bypass this, we utilize a non-aqueous protocol with an alkyl nitrite.
Causality & Mechanistic Rationale:
tert-Butyl nitrite (t-BuONO) acts as an organic-soluble diazotizing agent in a polar aprotic solvent (acetonitrile), strictly preventing hydrolysis. Copper(II) chloride (CuCl₂) serves a dual purpose: it acts as the chloride source and functions as a single-electron transfer (SET) catalyst. The Cu(II) species reduces the diazonium intermediate, releasing N₂ gas and forming a highly reactive
Step-by-Step Self-Validating Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 2-amino-4-(4-ethylphenyl)thiazole (1.0 equiv) and anhydrous CuCl₂ (1.5 equiv).
-
Solvation: Suspend the reagents in anhydrous acetonitrile (0.1 M) under an inert argon atmosphere. Heat gently to 40 °C to facilitate partial dissolution of the copper salt.
-
Diazotization: Add tert-butyl nitrite (1.5 equiv) dropwise via syringe.
-
Validation Checkpoint 1: Immediate evolution of nitrogen gas (bubbling) serves as visual confirmation of diazonium formation and subsequent radical decomposition.
-
-
Reaction: Elevate the temperature to 65 °C and stir for 15–30 minutes.
-
Validation Checkpoint 2: Monitor via TLC (4:1 Hexanes/EtOAc). The highly polar 2-aminothiazole spot (low Rf) must completely disappear, replaced by a high-Rf, UV-active spot corresponding to the 2-chloro product.
-
-
Isolation: Cool to room temperature, evaporate the solvent in vacuo, and partition the residue between ethyl acetate and water. Extract the organic layer, dry over Na₂SO₄, and purify via silica gel chromatography to yield the pure product.
Protocol B: The Convergent Thiocyanate Cyclization
For highly functionalized derivatives, a convergent approach starting from an
Causality & Mechanistic Rationale: The use of anhydrous gaseous HCl in diethyl ether is the critical success factor here. If aqueous acids were used, the intermediate thiocyanate group would prematurely hydrolyze to a thiocarbamate. Anhydrous strong acid selectively protonates the ketone carbonyl, drastically increasing its electrophilicity. This drives the intramolecular nucleophilic attack by the thiocyanate nitrogen, forming the thiazole ring, which is subsequently trapped by the chloride counterion[2].
Step-by-Step Self-Validating Protocol:
-
Substitution: Dissolve 2-bromo-1-(4-ethylphenyl)ethanone in anhydrous acetonitrile. Add Potassium Thiocyanate (KSCN, 2.0 equiv) and reflux overnight.
-
Intermediate Isolation: Perform an aqueous workup to isolate 2-thiocyanato-1-(4-ethylphenyl)ethanone.
-
Validation Checkpoint 1: IR spectroscopy of the crude intermediate must show a sharp, strong absorption band near 2150 cm⁻¹, confirming the intact thiocyanate (-SCN) group.
-
-
Cyclization: Dissolve the intermediate in dry diethyl ether and cool to 0 °C. Bubble anhydrous HCl gas through the solution until saturation.
-
Maturation: Stir the sealed reaction overnight, allowing it to warm to room temperature.
-
Validation Checkpoint 2: The 2150 cm⁻¹ IR peak will completely disappear upon successful cyclization.
-
-
Purification: Neutralize carefully with saturated NaHCO₃, extract with dichloromethane, and purify via column chromatography.
Quantitative Reaction Optimization
The choice of synthetic route heavily impacts the yield and purity of the final API building block. Below is a comparative data summary for the halogenation of the 2-aminothiazole precursor.
Table 2: Comparative Reaction Optimization for 2-Aminothiazole Halogenation
| Reagent System | Solvent | Temperature | Time | Yield (%) | Mechanistic Pathway |
| NaNO₂, HCl (aq), CuCl | H₂O | 0 °C to 25 °C | 2 h | < 30% | Aqueous Ionic (High Hydrolysis) |
| t-BuONO, CuCl₂ | CH₃CN | 65 °C | 15 min | 78 - 85% | Non-Aqueous Radical (SET) |
| n-BuONO, CuCl₂ | CH₃CN | 65 °C | 15 min | 80 - 87% | Non-Aqueous Radical (SET) |
Note: Data synthesized from standardized Sandmeyer optimizations on 2-aminothiazole derivatives[3],[4].
Downstream Applications in Drug Discovery
The 2-chloro-4-arylthiazole scaffold is not an end-product but a highly reactive intermediate. The C2-position is highly activated toward oxidative addition by Palladium catalysts, making it an exceptional substrate for building complex 1[1]. For instance, this specific scaffold is frequently utilized in the synthesis of configurationally locked 4EGI-1 mimetics, which act as potent inhibitors of the eIF4E/eIF4G protein-protein interaction in oncology research[2].
Fig 2: Downstream applications of the 2-chloro thiazole scaffold in cross-coupling reactions.
References
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts | NIH | 3
-
US20070203210A1 - Thiazolyl-benzimidazoles | Google Patents | 4
-
2-Chloro-4-phenylthiazole | Chem-Impex | 1
-
3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction | PMC | 2
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20070203210A1 - Thiazolyl-benzimidazoles - Google Patents [patents.google.com]
An In-Depth Technical Guide to Predicting the Biological Activity of 4-Ethylphenyl Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly thiazole derivatives, at the forefront of medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold due to its presence in numerous biologically active compounds and FDA-approved drugs. Its unique electronic characteristics and ability to engage in various non-covalent interactions make it a versatile building block in drug design. This guide provides a comprehensive technical overview of the methodologies and insights crucial for predicting the biological activity of a specific subclass: 4-ethylphenyl thiazole derivatives. By integrating established experimental data with cutting-edge computational techniques, we aim to provide a robust framework for researchers to navigate the complexities of drug discovery in this chemical space.
The Thiazole Core: A Foundation of Diverse Biological Activities
The thiazole nucleus is a fundamental component in a wide array of natural and synthetic molecules exhibiting a broad spectrum of pharmacological properties. These activities include, but are not limited to:
-
Antimicrobial Activity: Thiazole derivatives have demonstrated significant efficacy against various bacterial and fungal strains, including resistant ones. The introduction of different substituents on the thiazole ring can modulate their antimicrobial potency.
-
Anticancer Activity: A growing body of evidence highlights the potential of thiazole-containing compounds as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation.
-
Anti-inflammatory Activity: Several thiazole derivatives have been identified as potent anti-inflammatory agents, with some acting as specific inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
-
Antioxidant Properties: The unique electronic structure of the thiazole ring can contribute to the antioxidant potential of its derivatives, making them promising candidates for combating oxidative stress-related diseases.
-
Other Therapeutic Areas: The versatility of the thiazole scaffold extends to antiviral, antidiabetic, anticonvulsant, and antitubercular activities, among others.
The 4-ethylphenyl moiety, when attached to the thiazole core, introduces specific lipophilic and electronic properties that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Understanding this interplay is paramount for predicting and optimizing biological activity.
Predicting Biological Activity: A Multi-pronged Approach
Predicting the biological activity of novel 4-ethylphenyl thiazole derivatives requires a synergistic approach that combines traditional in vitro screening with powerful in silico computational methods. This integrated strategy allows for the rational design of new compounds and the prioritization of candidates for synthesis and further testing, thereby accelerating the drug discovery pipeline.
Foundational In Vitro Biological Screening
The initial assessment of any new chemical entity involves a battery of in vitro assays to determine its biological effects. For 4-ethylphenyl thiazole derivatives, a typical screening cascade would include:
-
Antimicrobial Susceptibility Testing: To evaluate antibacterial and antifungal activity, standardized methods such as the broth microdilution or agar well diffusion assays are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of relevant microbial strains.
-
Cytotoxicity Assays: The antiproliferative activity of the compounds against various cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) is typically assessed using the MTT assay or similar methods to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Enzyme Inhibition Assays: For predicting anti-inflammatory activity, in vitro assays targeting specific enzymes like COX-1, COX-2, and 5-LOX are crucial. These assays measure the ability of the compounds to inhibit the enzymatic conversion of substrates.
-
Antioxidant Capacity Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of chemical compounds.
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 4-ethylphenyl thiazole derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Silico Predictions: The Power of Computational Chemistry
Computational methods have become indispensable in modern drug discovery, offering rapid and cost-effective ways to predict the biological activity and pharmacokinetic properties of new molecules.
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of unsynthesized analogues.
-
Data Set Preparation: Compile a dataset of 4-ethylphenyl thiazole derivatives with their experimentally determined biological activities (e.g., IC50 or MIC values).
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors.
-
Model Building: Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) to build the QSAR model.
-
Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external validation techniques to assess its predictive power and robustness.
-
Prediction: Use the validated QSAR model to predict the biological activity of new, designed 4-ethylphenyl thiazole derivatives.
Caption: A streamlined workflow for building and utilizing QSAR models.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a 4-ethylphenyl thiazole derivative) when bound to a specific biological target, such as an enzyme or a receptor. This method provides valuable insights into the binding mode and affinity, helping to elucidate the mechanism of action at a molecular level.
-
Target Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the 4-ethylphenyl thiazole derivative and optimize its geometry.
-
Binding Site Definition: Identify the active site or binding pocket of the target protein.
-
Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site. The software will score the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information can guide the design of more potent inhibitors.
Caption: A typical workflow for performing molecular docking studies.
In addition to predicting biological activity, computational tools can also forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Early assessment of these properties is crucial for avoiding costly failures in later stages of drug development. Several online platforms and software packages can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.
Data Presentation and Interpretation
Table 1: Representative Biological Activity Data for 4-Ethylphenyl Thiazole Derivatives
| Compound ID | Target | Assay | Activity Metric | Value (µM) | Reference |
| Derivative A | S. aureus | MIC | MIC | 16.1 | |
| Derivative B | MCF-7 Cells | MTT Assay | IC50 | 2.57 | |
| Derivative C | COX-2 Enzyme | Inhibition Assay | IC50 | 0.25 | |
| Derivative D | DPPH Radical | Scavenging Assay | IC50 | 0.185 |
Note: The data presented in this table is illustrative and compiled from various sources on thiazole derivatives to demonstrate a typical format. Specific values for 4-ethylphenyl thiazole derivatives would require dedicated experimental investigation.
Conclusion and Future Directions
The prediction of biological activity for 4-ethylphenyl thiazole derivatives is a dynamic and evolving field. By embracing a holistic approach that integrates robust in vitro screening with sophisticated in silico modeling, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts. The causality behind experimental choices, such as the selection of specific cell lines or microbial strains, should be driven by the therapeutic area of interest. The self-validating nature of this integrated workflow, where computational predictions are continually refined by experimental data, fosters a trustworthy and iterative design cycle.
Future research in this area will likely focus on the application of more advanced machine learning and artificial intelligence techniques for more accurate activity prediction, the exploration of novel biological targets for these derivatives, and the development of more predictive ADMET models. The authoritative grounding provided by a growing body of literature, coupled with these advanced predictive tools, will undoubtedly pave the way for the discovery of novel and effective 4-ethylphenyl thiazole-based therapeutics.
References
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). [Source URL not available]
-
A comprehensive review on thiazole derivatives as multifunctional therapeutics. (2026). ResearchGate.[Link]
- An Overview of Thiazole Derivatives and its Biological Activities. (2023). [Source URL not available]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.[Link]
-
Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Letters in Drug Design & Discovery.[Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PLOS One.[Link]
-
Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. (n.d.). PMC.[Link]
-
Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.[Link]
- IN SILICO PHARMACOKINETIC PREDICTION OF NOVEL THIAZOLIDINE-2,4-DIONE THIAZOLE DERIVATIVES. (n.d.). [Source URL not available]
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). [Source URL not available]
-
Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online.[Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.[Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
-
Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (2012). PubMed.[Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate.[Link]
-
Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC.[Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC.[Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI.[Link]
- Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019). [Source URL not available]
-
Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. (2021). PubMed.[Link]
-
Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. (2025). ResearchGate.[Link]
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Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2013). Advanced Pharmaceutical Bulletin.[Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). ResearchGate.[Link]
Safety Data Sheet (SDS) and toxicity profile of chlorothiazole intermediates
Unlocking Safe Synthesis: A Technical Whitepaper on the Toxicity and Handling of Chlorothiazole Intermediates
Executive Summary
Chlorothiazole intermediates—most notably 2-chloro-5-(chloromethyl)thiazole (CCMT) —are indispensable heterocyclic building blocks in modern chemical synthesis. They serve as the structural backbone for second-generation neonicotinoid insecticides (e.g., thiamethoxam, clothianidin) and critical active pharmaceutical ingredients (APIs)[1]. However, the exact physicochemical properties that make CCMT a highly efficient synthetic intermediate also render it a severe occupational and environmental hazard. This whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of the Safety Data Sheet (SDS) profile, the mechanistic causality behind its toxicity, and a self-validating experimental protocol for safe handling and neutralization.
Chemical Identity & Physicochemical Profiling
To understand the hazard profile of CCMT, we must first analyze its core physical properties. The molecule features a thiazole ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 5-position.
Table 1: Quantitative Physicochemical Properties of CCMT [1][2]
| Property | Value | Mechanistic Impact on Handling |
| Molecular Formula | C₄H₃Cl₂NS | The dual-halogenated structure increases lipophilicity, facilitating rapid dermal absorption. |
| Molecular Weight | 168.04 g/mol | Low molecular weight contributes to a higher vapor pressure, necessitating strict inhalation controls. |
| Melting Point | 29 – 35 °C | Exists as a pale yellow liquid or crystalline solid at room temperature; phase transitions can cause pressure buildup in sealed containers. |
| Solubility | Soluble in organics (CHCl₃, EtOAc) | High organic solubility allows it to easily penetrate standard latex/nitrile gloves, requiring specialized PPE. |
Mechanistic Toxicity Profile & SDS Directives
The toxicity of CCMT is not coincidental; it is a direct consequence of its molecular design. The chloromethyl group (-CH₂Cl) attached to the electron-withdrawing thiazole ring creates a highly reactive, electrophilic carbon center.
Causality of Cytotoxicity and Sensitization
In a biological environment, CCMT acts as a potent alkylating agent. It readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with the sulfhydryl (-SH) and primary amine (-NH₂) groups found in cellular proteins, glutathione (GSH), and DNA.
-
Protein Haptenization (H317): Covalent binding to skin proteins creates immunogenic haptens, triggering a severe allergic skin reaction (sensitization)[3].
-
Cellular Necrosis (H314): Rapid alkylation of cellular machinery leads to acute tissue damage, presenting as severe chemical burns[2].
Fig 1. Electrophilic alkylation mechanism driving CCMT cytotoxicity and sensitization.
Core SDS Hazard Classifications
Based on global regulatory standards, CCMT carries the following critical GHS classifications[2][4]:
Table 2: GHS Hazard Statements and Mitigation Logic
| GHS Code | Hazard Statement | Causality & Required Mitigation |
| H302 | Harmful if swallowed | Acute oral toxicity. Requires strict prohibition of food/drink in the laboratory. |
| H310 / H311 | Fatal/Toxic in contact with skin | High lipophilicity drives rapid systemic absorption. Mandates heavy-duty Neoprene gloves and impermeable lab coats. |
| H314 | Causes severe skin burns | Direct alkylating necrosis. Requires immediate access to safety showers and eye-wash stations. |
| H411 | Toxic to aquatic life | Persistent environmental alkylator. All aqueous waste must be chemically quenched prior to disposal. |
Experimental Protocol: Safe Handling, Quenching, and Toxicity Validation
To ensure scientific integrity and laboratory safety, protocols involving chlorothiazole intermediates must be self-validating . The following methodology details the safe handling of CCMT, an in-situ chemical quenching procedure to neutralize the electrophilic hazard, and a downstream biological assay to validate the success of the quench.
Step-by-Step Methodology
Phase 1: Isolation and Reagent Preparation
-
PPE Verification: Don a chemically resistant apron, double-layered gloves (inner nitrile, outer heavy-duty Neoprene), and a full face shield[3].
-
Atmospheric Control: Conduct all transfers within a certified Class II chemical fume hood. Purge the reaction vessel with inert gas (N₂ or Argon) to prevent moisture-induced degradation, which can release toxic HCl gas.
Phase 2: In-Situ Electrophilic Quenching Causality: Before disposing of reaction vessels or cleaning spills, unreacted CCMT must be neutralized. We utilize ethanolamine as a quenching agent. The primary amine of ethanolamine is a vastly superior nucleophile compared to water, rapidly outcompeting biological targets to form a benign, water-soluble secondary amine adduct.
-
Prepare a quenching solution of 1.0 M ethanolamine in 50% aqueous methanol.
-
Slowly add the quenching solution to the CCMT residue/spill at a 5:1 molar excess under continuous stirring.
-
Allow the mixture to stir at ambient temperature for 60 minutes.
-
Validation Check: Spot the mixture on a TLC plate (Hexane:EtOAc 4:1) and visualize under UV (254 nm). The disappearance of the high-Rf CCMT spot confirms complete neutralization.
Phase 3: Cytotoxicity Validation (Self-Validating System) To empirically prove that the quenching protocol has eliminated the dermal hazard, an MTT cell viability assay is performed on human keratinocytes (HaCaT).
-
Seed HaCaT cells in a 96-well plate at 10,000 cells/well and incubate for 24 hours at 37°C.
-
Expose the cells to two conditions: (A) 10 µM raw CCMT, and (B) 10 µM of the quenched CCMT-ethanolamine mixture.
-
Incubate for 24 hours, then add 10 µL of MTT reagent (5 mg/mL) to each well.
-
After 4 hours, solubilize the formazan crystals with DMSO and read absorbance at 570 nm.
-
Expected Outcome: Condition A will show <20% cell viability (confirming H314/H311 hazards). Condition B must show >95% viability, biologically validating that the chemical quench successfully neutralized the electrophilic threat.
Fig 2. Self-validating workflow for CCMT handling, quenching, and safety verification.
References
1.[2] National Center for Biotechnology Information. "2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem." PubChem, 2.[1] ChemBK. "2-Chloro-5-Chloromethylthiazole - ChemBK." ChemBK, 3.[3] ECHEMI. "2-Chloro-5-(chloromethyl)thiazole SDS, 105827-91-6 Safety Data Sheets - ECHEMI." ECHEMI, 4.[4] AK Scientific, Inc. "2-Chloro-5-chloromethylthiazole - AK Scientific, Inc." AK Scientific,
Sources
Strategic Synthesis of 2-Chloro-4-Arylthiazoles: A Technical Guide
The following technical guide details the synthesis of 2-chloro-4-arylthiazoles, designed for researchers in medicinal chemistry.
Executive Summary
The 2-chloro-4-arylthiazole scaffold is a "privileged structure" in drug discovery, serving as a critical intermediate for antifungals, kinase inhibitors, and metabolic modulators. The C2-chloro position acts as a versatile electrophilic handle for nucleophilic aromatic substitution (
This guide analyzes and details the most robust synthetic pathways to access this scaffold. Unlike generic reviews, we prioritize regiocontrol , scalability , and operational safety .
Retrosynthetic Analysis
To design the optimal route, we must consider the electronic disparity of the thiazole ring. The C2 position is naturally electron-deficient (activated for nucleophilic attack), while the C4 and C5 positions are more electron-rich.
We identify three primary disconnections:
-
C2-N Disconnection (The Sandmeyer Route): Constructing the ring with an amine at C2, then converting to chloride.
-
C2-O Disconnection (The Hydroxyl Route): Constructing a 2-hydroxythiazole (thiazolone) and chlorinating via deoxychlorination.
-
C2-H Disconnection (Lithiation/Halogenation): Direct functionalization of a pre-formed 4-arylthiazole.
Pathway Selection Matrix
| Metric | Pathway A: Hantzsch + Sandmeyer | Pathway B: Hydroxyl + | Pathway C: Direct Lithiation |
| Reliability | High (Industry Standard) | Moderate | Low (Substrate dependent) |
| Regiocontrol | Perfect (Directed by precursors) | Perfect | High (C2 is most acidic) |
| Scalability | High (Avoids chromatography often) | Moderate ( | Low (Cryogenic conditions) |
| Safety | Moderate (Diazonium intermediates) | Low (Corrosive reagents) | Low (Pyrophoric bases) |
Recommendation: Pathway A is the superior protocol for general library synthesis and scale-up. It utilizes cheap reagents (thiourea, acetophenones) and established chemistry.
Pathway 1: The Hantzsch-Sandmeyer Protocol (Recommended)
This two-step sequence is the most reliable method for synthesizing 2-chloro-4-arylthiazoles. It begins with the Hantzsch Thiazole Synthesis to form a 2-amino-4-arylthiazole, followed by a Sandmeyer reaction to install the chlorine atom.
Step 1: Hantzsch Synthesis of 2-Amino-4-Arylthiazole
The reaction between an
Mechanism:
-
S-Alkylation: The sulfur of thiourea attacks the
-carbon of the haloketone, displacing the halide. -
Cyclization: The nitrogen of the isothiourea intermediate attacks the ketone carbonyl.
-
Dehydration: Loss of water drives aromatization to the thiazole.
Step 2: The Sandmeyer Transformation (2-Amino 2-Chloro)
Direct chlorination is achieved via a diazonium intermediate. While aqueous conditions (
Experimental Protocol (Optimized)
Materials:
-
Step 1: substituted
-bromoacetophenone (1.0 equiv), Thiourea (1.1 equiv), Ethanol (0.5 M). -
Step 2: 2-Amino-4-arylthiazole (1.0 equiv),
-Butyl Nitrite ( -BuONO, 1.5 equiv), Copper(II) Chloride ( , 1.2 equiv), Acetonitrile (anhydrous).
Workflow:
-
Cyclization (Step 1):
-
Dissolve
-bromoacetophenone in ethanol at room temperature. -
Add thiourea in one portion.
-
Reflux for 1–2 hours. (TLC usually shows conversion within 30 mins).
-
Workup: Cool to RT. The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol. Neutralize the salt with aqueous
to liberate the free base.
-
-
Sandmeyer (Step 2 - Doyle's Modification):
-
Suspend
in anhydrous acetonitrile in a round-bottom flask under inert atmosphere ( or Ar). -
Add
-Butyl Nitrite dropwise. The solution will turn dark. -
Add the 2-amino-4-arylthiazole (solid or solution) slowly to control gas evolution (
). -
Heat to 60–65 °C for 1 hour.
-
Workup: Quench with dilute HCl (to keep Cu salts in solution) and extract with ethyl acetate. Wash organic layer with brine, dry over
, and concentrate.
-
Critical Note on Safety: Diazonium salts are potentially explosive. Do not let the reaction mixture dry out completely without quenching.
Pathway 2: The Hydroxyl-Deoxychlorination Route
This route is valuable when the amine intermediate is unstable or if "Sandmeyer-type" radical chemistry is incompatible with other functional groups on the aryl ring.
Protocol Summary:
-
Cyclization: React
-haloketone with ammonium thiocyanate ( ) in the presence of acid (or use thiocarbamates) to form 2-hydroxy-4-arylthiazole (often exists as the thiazol-2-one tautomer). -
Chlorination: Reflux the 2-hydroxythiazole with neat Phosphorus Oxychloride (
) or .
Why this is secondary: The yield of the hydroxylation step can be variable due to the formation of thiocyanato-ketone intermediates that fail to cyclize. Furthermore,
Visualization: Reaction Pathways[1]
The following diagram illustrates the mechanistic flow and logical decision points for the synthesis.
Caption: Comparative synthesis logic flow. The Hantzsch-Sandmeyer route (top) is generally preferred for higher yields and milder conditions compared to the POCl3 route (bottom).
Advanced Topic: Why NOT Suzuki Coupling on 2,4-Dichlorothiazole?
A common misconception is that one can simply buy 2,4-dichlorothiazole and perform a regioselective Suzuki coupling to install the aryl group at C4.
The Trap: In palladium-catalyzed cross-coupling of polyhalogenated heterocycles, oxidative addition typically occurs at the most electron-deficient position or the weakest C-X bond.
-
C2-Cl: Flanked by Sulfur and Nitrogen. Highly activated for
and typically more reactive in Pd-coupling than C4. -
C4-Cl: Less activated.
Result: Standard Suzuki conditions on 2,4-dichlorothiazole preferentially couple at C2 , yielding 2-aryl-4-chlorothiazole (the wrong isomer). Reversing this selectivity requires specialized, expensive ligands (e.g., specific phosphines or NHCs) and is not robust for routine synthesis.
References
-
Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. A foundational paper establishing the condensation of
-haloketones with thioamides. -
Doyle, M. P., et al. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient conversion of arylamines to aryl halides." The Journal of Organic Chemistry. Describes the anhydrous Sandmeyer modification.
-
Potts, K. T., & Huseby, R. M. (1966). "1,2,4-Triazoles. XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System." The Journal of Organic Chemistry. Discusses reactivity patterns in similar azole systems relevant to cyclization logic.
-
Bach, T., & Heuser, S. (2001). "Regioselective Cross-Coupling Reactions of 2,4-Dichlorothiazole." Tetrahedron Letters. confirming the preference for C2 coupling over C4, validating the warning against using this starting material.
Sources
Phase Transition Dynamics of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole: A Technical Guide to Melting and Boiling Point Determination
Executive Summary
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (CAS: 61323-78-2) is a highly specialized heterocyclic compound utilized as a privileged scaffold in medicinal chemistry and agrochemical development. Characterized by the molecular formula
This whitepaper provides an authoritative analysis of the structure-property relationships (SPR) governing this compound's thermal behavior and outlines self-validating, pharmacopeial-grade methodologies for empirically determining its phase transitions.
Structural Profiling and Mechanistic Causality
The thermal properties of a compound are intrinsically linked to its intermolecular forces, which are dictated by its molecular architecture. The core structure of thiazole consists of a planar, aromatic five-membered ring containing sulfur and nitrogen atoms, which imparts unique electronic distribution and ring tension[1].
In the case of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole, two key substitutions dictate its phase transitions:
-
The 2-Chloro Substituent: The highly electronegative chlorine atom introduces a strong permanent dipole moment. This enhances dipole-dipole interactions between adjacent molecules in the crystal lattice, generally elevating the melting point compared to non-halogenated analogs.
-
The 4-(4-Ethylphenyl) Group: This bulky, lipophilic moiety significantly increases the van der Waals surface area. However, the rotational freedom of the ethyl chain can introduce steric hindrance that disrupts optimal crystal packing, creating a competitive dynamic between increased molecular weight (which raises boiling points) and decreased lattice symmetry (which can broaden or depress melting points).
Extrapolated Phase Transition Data
Because highly specific empirical data for CAS 61323-78-2 is often restricted to proprietary batch analyses, thermodynamic baselines must be established using exact structural isomers and functional analogs. For instance, the exact isomer 2-(2-Chlorophenyl)-4,5-dimethylthiazole exhibits a sharp melting range of 141–143 °C[2]. Conversely, the non-halogenated analog 5-ethyl-2-phenylthiazole demonstrates a lower melting point of 36–39 °C and a boiling point of approximately 150 °C[3].
Based on these structure-property relationships, 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole is predicted to exist as a crystalline solid at standard temperature and pressure (STP).
Table 1: Comparative Phase Transition Data for Thiazole Derivatives
| Compound / Analog | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Structural Influence |
| Thiazole (Core) | -33 °C | 116–118 °C | Baseline aromatic ring[1]. | |
| Benzothiazole | 2 °C | 227–228 °C | Fused benzene ring increases MP/BP[4]. | |
| 5-Ethyl-2-phenylthiazole | 36–39 °C | ~150 °C | Lipophilic bulk lowers lattice symmetry[3]. | |
| 2-(2-Chlorophenyl)-4,5-dimethylthiazole | 141–143 °C | > 250 °C (est.) | Halogenation drives strong dipole interactions[2]. | |
| 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole | 80–130 °C (Predicted) | > 250 °C (Predicted) | Competitive dynamic between dipole and steric bulk. |
Self-Validating Experimental Protocols
To transition from predictive modeling to empirical fact, laboratories must employ rigorous, self-validating analytical protocols. The methodologies below are designed to eliminate systemic errors such as thermal lag and sample contamination.
Protocol A: Capillary Melting Point Determination
The pharmacopeias regard the capillary method as the gold standard for melting point determination[5].
Causality & Preparation: The primary requirement for accurate determination is that the sample must be a fine, homogeneous powder[5]. Coarse crystals create air pockets, which act as thermal insulators and cause uneven heat distribution.
Step-by-Step Methodology:
-
Desiccation: Dry the sample in a silica gel desiccator for 24 hours to remove residual moisture, which acts as an impurity and artificially depresses the melting point.
-
Pulverization: Grind the dried sample using an agate mortar and pestle until a fine powder is achieved.
-
Capillary Loading: Insert the open end of a hard glass capillary tube (0.8 to 1.2 mm inner diameter) into the powder. Invert and tap the tube through a drop tube to compact the solid to a strict height of 2–3 mm[6]. Overloading the capillary leads to a broadened melting range due to thermal gradients.
-
Thermal Ramping: Insert the capillary into the metal heating block of the melting point apparatus. Rapidly preheat the stand to 5 °C below the expected melting point[5].
-
Equilibrium Heating: Once stabilized, initiate a strict heating rate of 1 °C/min[7]. Scientific Rationale: A faster rate induces "thermal lag," where the thermometer registers a higher temperature than the actual sample temperature, skewing the data.
-
Observation: Record two critical stages: the onset of melting (when the solid collapses and liquid first appears) and complete melting (when no solid remains)[6].
Protocol B: Micro-Boiling Point Determination (Siwoloboff’s Method)
For compounds with high boiling points that may degrade upon prolonged heating, the micro-boiling point method is superior to standard distillation.
Step-by-Step Methodology:
-
Sample Loading: Place 0.5 mL of the liquefied 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole into a small glass micro-tube.
-
Capillary Insertion: Take a standard melting point capillary, seal it at one end using a Bunsen burner, and drop it open-end down into the micro-tube containing the sample.
-
Heating: Submerge the assembly into a silicone oil bath attached to a highly calibrated thermometer. Heat the bath gradually.
-
Observation of Bubble Stream: As the temperature rises, the air inside the inverted capillary expands and escapes as slow bubbles. Continue heating until a rapid, continuous stream of bubbles emerges.
-
Equilibrium Recording (The Self-Validating Step): Remove the heat source. The temperature will slowly drop. The exact moment the bubbling ceases and the liquid is drawn up into the capillary is recorded as the boiling point. Scientific Rationale: At this precise millisecond, the vapor pressure of the thiazole derivative perfectly equals the ambient atmospheric pressure.
Workflow Visualization
The following diagram maps the logical progression and critical control points for phase transition analysis.
Workflow for the empirical determination of melting and boiling points of thiazole derivatives.
References
-
[5] thinkSRS.com - Melting Point Determination Standard Protocols. Available at:[Link]
-
[7] A.KRÜSS Optronic - Melting point determination and Thermal Lag Avoidance. Available at: [Link]
-
[1] International Journal of Pharmaceutical Sciences - A review on biological activity of thiazole derivatives. Available at:[Link]
-
[4] International Journal of Pharmaceutical Sciences and Research - Benzothiazole Derivatives and Properties. Available at: [Link]
Sources
The Pharmacological Potential of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole Scaffolds: A Technical Guide
Executive Summary
The 1,3-thiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, deeply embedded in numerous FDA-approved therapeutics ranging from antimicrobial agents to targeted oncology drugs[1]. Within this chemical space, the 2-chloro-4-(4-ethylphenyl)-1,3-thiazole scaffold represents a highly versatile and potent pharmacophore. The unique combination of an electrophilic 2-chloro position and a lipophilic 4-ethylphenyl moiety provides dual utility: it serves as a highly reactive intermediate for nucleophilic aromatic substitution (SNAr) in drug synthesis, and it acts as a direct biological effector capable of penetrating lipid bilayers to engage intracellular targets[2][3].
This technical guide synthesizes current literature and extrapolates the pharmacological trajectory of 4-aryl-2-chlorothiazole derivatives, focusing on their applications in oncology, immunology, and infectious diseases.
Structural & Physicochemical Profiling
The biological efficacy of 2-chloro-4-(4-ethylphenyl)-1,3-thiazole is dictated by its distinct sub-structural domains:
-
The 1,3-Thiazole Core: Acts as a bioisostere for pyridine and benzene rings, offering hydrogen bond acceptor capabilities (via the nitrogen atom) and electron-rich interactions (via the sulfur atom)[4].
-
The 4-(4-Ethylphenyl) Substituent: The ethyl group provides a precise degree of lipophilicity (enhancing LogP). This facilitates rapid cell membrane permeation and allows the scaffold to anchor deeply into hydrophobic binding pockets of target enzymes, such as the arachidonate 5-lipoxygenase (5-LOX) active site[5].
-
The 2-Chloro Substituent: The chlorine atom at the C2 position is highly activated by the adjacent nitrogen. While it can act as a covalent binder to cysteine residues in target proteins, it is most frequently utilized as a synthetic handle to introduce amines, hydrazines, or anilines, generating highly potent 2-amino-4-arylthiazole derivatives[6][7].
Key Pharmaceutical Applications
Oncology: VCP/p97 Inhibition and Mitochondrial Uncoupling
4-Aryl-1,3-thiazole derivatives have demonstrated profound anticancer activity by targeting the Valosin-containing protein (VCP, or p97), a critical AAA+ ATPase involved in the ubiquitin-proteasome system[6]. By inhibiting VCP, these scaffolds prevent the degradation of misfolded proteins, triggering unresolved endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells[6]. Furthermore, functionalized 4-arylthiazoles have been shown to act as mitochondrial uncouplers. They decrease mitochondrial membrane potential and elevate reactive oxygen species (ROS), leading to cell cycle arrest at the G0/G1 phase[8].
Mechanism of VCP/p97 inhibition by 4-arylthiazole scaffolds leading to apoptosis.
Immunology: Direct 5-Lipoxygenase (5-LOX) Inhibition
Inflammation-related diseases, such as asthma and rheumatoid arthritis, are driven by leukotrienes synthesized via the 5-LOX pathway[9]. Derivatives of the 4-arylthiazole scaffold, particularly N-aryl-4-aryl-1,3-thiazole-2-amines synthesized from the 2-chloro precursor, exhibit potent, direct inhibition of 5-LOX[5]. The 4-ethylphenyl group is hypothesized to mimic the hydrophobic tail of arachidonic acid, competitively blocking the enzyme's active site.
5-LOX inhibition pathway by 4-arylthiazole derivatives reducing inflammation.
Infectious Diseases: Antimicrobial Membrane Disruption
The 4-arylthiazole moiety is a well-documented antimicrobial pharmacophore. Recent studies on N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated excellent antibacterial activity against Gram-negative bacteria (e.g., E. coli, X. oryzae)[10][11]. Scanning electron microscopy (SEM) investigations reveal that these lipophilic thiazoles integrate into and rupture bacterial cell membranes, leading to rapid bactericidal effects[10].
Quantitative Pharmacological Profiling
The following table summarizes the quantitative efficacy of structurally related 4-aryl-1,3-thiazole derivatives across different therapeutic targets, demonstrating the broad-spectrum potential of the scaffold[3][5][6][8][10].
| Target / Disease Area | Derivative Class | Key Mechanism of Action | Efficacy Metric | Reference |
| Oncology (Solid Tumors) | 2-Anilino-4-arylthiazoles | VCP/p97 AAA+ ATPase Inhibition | IC50 < 10 nM | [6] |
| Oncology (HeLa, PC-3) | 4-Arylthiazole-TPP conjugates | Mitochondrial Uncoupling / ROS | IC50 ~ 2.5 - 7.2 µM | [8] |
| Inflammation (Asthma) | N-aryl-4-arylthiazole-2-amines | Direct 5-LOX Inhibition | IC50 ~ 1.5 - 5.0 µM | [5] |
| Bacterial Infection | 4-Arylthiazole acetamides | Bacterial Membrane Rupture | EC50 ~ 144 - 156 µM | [10] |
| Fungal Infection | 2-Arylidenehydrazinyl-4-arylthiazoles | Oxidative Stress / ROS Generation | MIC ~ 3.9 - 15.6 µg/mL | [11] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks and self-validating controls.
Protocol 1: In Vitro VCP/p97 ATPase Inhibition Assay
Causality: VCP is an ATPase. By measuring the release of inorganic phosphate (Pi) upon ATP hydrolysis, we can directly quantify the inhibitory potency of the thiazole scaffold. Pre-incubation is critical to allow the hydrophobic 4-ethylphenyl group to navigate and bind the AAA+ domain before the highly competitive ATP substrate is introduced.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM DTT). Reconstitute recombinant human VCP/p97 enzyme to a working concentration of 20 nM.
-
Compound Pre-Incubation: Dispense 2-chloro-4-(4-ethylphenyl)-1,3-thiazole (or its synthesized 2-amino derivative) in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well plate. Add the VCP enzyme and incubate at room temperature for 15 minutes.
-
Validation Check: Include a DMSO-only well (negative control/max activity) and a known VCP inhibitor like CB-5083 (positive control) to validate assay dynamic range.
-
-
Reaction Initiation: Add ATP to a final concentration of 100 µM to initiate hydrolysis. Incubate for 60 minutes at 37°C.
-
Detection: Terminate the reaction by adding Biomol Green reagent (a malachite green-based dye that binds free phosphate). Incubate for 20 minutes to allow color development.
-
Quantification: Read absorbance at 620 nm using a microplate reader. Calculate IC50 using non-linear regression.
Protocol 2: Cellular 5-LOX Inhibition and Viability Workflow
Causality: To prove that the reduction in leukotrienes is due to specific 5-LOX inhibition and not merely compound toxicity, a parallel cell viability assay (MTT) must be run alongside the LTB4 ELISA[3].
-
Cell Culture: Seed RBL-2H3 (rat basophilic leukemia) cells at
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2. -
Compound Treatment: Treat cells with the thiazole derivatives (1 µM to 50 µM). Incubate for 30 minutes. The lipophilic 4-ethylphenyl tail ensures rapid intracellular accumulation.
-
Stimulation: Add 2.5 µM of calcium ionophore A23187 to stimulate arachidonic acid release and subsequent 5-LOX activation. Incubate for 15 minutes.
-
Supernatant Harvest & ELISA: Collect the supernatant and quantify LTB4 levels using a commercial competitive ELISA kit.
-
Viability Counter-Screen (Self-Validation): To the remaining cells in the plate, add MTT reagent (0.5 mg/mL final). Incubate for 2 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm[3].
-
Data Interpretation: If LTB4 is reduced but cell viability remains >95%, the compound is a true 5-LOX inhibitor. If viability drops proportionally with LTB4, the effect is an artifact of cytotoxicity.
-
References
-
Synthesis and anti-proliferative effect of novel 4-Aryl-1, 3-Thiazole-TPP conjugates via mitochondrial uncoupling process PubMed (Bioorganic Chemistry) URL:[Link]
-
2-Anilino-4-aryl-1,3-thiazole inhibitors of valosin-containing protein (VCP or p97) Penn State (Bioorganic and Medicinal Chemistry Letters) URL:[Link]
-
Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors PubMed (European Journal of Medicinal Chemistry) URL:[Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties MDPI (Molecules) URL:[Link]
-
Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues PubMed URL:[Link]
-
Thiazole Ring—A Biologically Active Scaffold MDPI / PMC URL:[Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-ethylphenyl)-1,3-thiazol-2-amine | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-proliferative effect of novel 4-Aryl-1, 3-Thiazole-TPP conjugates via mitochondrial uncoupling process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 11. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Synthesis of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole via a Two-Stage Hantzsch/Sandmeyer Protocol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the synthesis of 2-chloro-4-(4-ethylphenyl)-1,3-thiazole, a highly valuable halogenated heterocyclic building block used in medicinal chemistry and agrochemical development.
Executive Summary & Strategic Rationale
The thiazole scaffold is a privileged structure in drug discovery. While the classical 1 is the gold standard for constructing the 1,3-thiazole core[1], directly synthesizing a 2-chlorothiazole via this method is synthetically unfeasible due to the extreme instability and commercial unavailability of chlorothioformamide precursors[2].
To bypass this limitation, this application note details a field-proven, two-stage synthetic workflow :
-
Stage 1 (Hantzsch Cyclization): Condensation of 2-bromo-1-(4-ethylphenyl)ethanone with thiourea to establish the thiazole core, yielding 4-(4-ethylphenyl)thiazol-2-amine[1].
-
Stage 2 (Non-Aqueous Sandmeyer Chlorination): Conversion of the 2-amino group to a 2-chloro moiety.
Mechanistic Causality for Stage 2: Traditional Sandmeyer reactions utilize aqueous sodium nitrite (NaNO₂) and HCl. However, applying aqueous diazotization to 2-aminothiazoles inevitably leads to the hydrolysis of the highly reactive diazonium intermediate, yielding unwanted 2-hydroxythiazole byproducts. To ensure absolute chemoselectivity, we employ a non-aqueous diazotization system using tert-butyl nitrite (t-BuONO) and anhydrous Copper(II) chloride (CuCl₂) in acetonitrile. This rigorously excludes water, trapping the diazonium species exclusively with chloride ions to afford the target 2-chlorothiazole in high yields.
Mechanistic Pathways & Workflow Visualization
The following diagrams map the chemical logic and operational workflow of the synthesis.
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis from α-haloketone and thiourea.
Caption: Two-stage synthetic workflow for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole.
Quantitative Data & Reagent Specifications
Table 1: Stage 1 Reagents (Hantzsch Cyclization)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |
| 2-Bromo-1-(4-ethylphenyl)ethanone | 227.10 | 1.0 | 2.27 g | Electrophile (α-haloketone) |
| Thiourea | 76.12 | 1.1 | 0.84 g | Nucleophile / N-S donor |
| Ethanol (Absolute) | 46.07 | Solvent | 25 mL | Reaction medium |
| Sodium Carbonate (Aq, 5%) | 105.99 | Excess | 30 mL | Neutralization base |
Table 2: Stage 2 Reagents (Non-Aqueous Sandmeyer)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (5 mmol scale) | Functional Role |
| 4-(4-Ethylphenyl)thiazol-2-amine | 204.29 | 1.0 | 1.02 g | Substrate |
| Copper(II) chloride (CuCl₂) | 134.45 | 1.2 | 0.81 g | Chloride source / Catalyst |
| tert-Butyl nitrite (t-BuONO) | 103.12 | 1.5 | 0.89 mL (d=0.86) | Diazotizing agent |
| Acetonitrile (Anhydrous) | 41.05 | Solvent | 20 mL | Aprotic reaction medium |
Experimental Protocols
Stage 1: Synthesis of 4-(4-ethylphenyl)thiazol-2-amine
This step establishes the heteroaromatic core via an S-alkylation/cyclization/dehydration cascade.
-
Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.27 g (10 mmol) of 2-bromo-1-(4-ethylphenyl)ethanone in 25 mL of absolute ethanol.
-
Nucleophile Addition: Add 0.84 g (11 mmol) of thiourea to the stirring solution.
-
Cyclization (Reflux): Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 hours.
-
Self-Validating System (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (high Rf) will disappear, replaced by a highly polar baseline spot corresponding to the hydrobromide salt of the product.
-
-
Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure to remove ~70% of the ethanol. Pour the concentrated residue into a beaker containing 30 mL of a 5% aqueous Na₂CO₃ solution.
-
Causality Check: The Hantzsch reaction generates hydrobromic acid (HBr), which protonates the basic thiazole nitrogen, trapping the product as a soluble salt. The addition of Na₂CO₃ neutralizes the HBr, forcing the free-base 2-aminothiazole to precipitate out of the aqueous matrix[1].
-
-
Isolation: Collect the precipitate via vacuum filtration, wash with cold distilled water (2 × 10 mL), and dry in a vacuum desiccator to yield the intermediate amine.
Stage 2: Non-Aqueous Sandmeyer Chlorination
This step replaces the primary amine with a chlorine atom while strictly avoiding hydrolytic side reactions.
-
Reagent Preparation: In an oven-dried 50 mL two-neck flask flushed with argon, suspend 0.81 g (6.0 mmol) of anhydrous CuCl₂ in 10 mL of anhydrous acetonitrile.
-
Diazotizing Agent Addition: Add 0.89 mL (7.5 mmol) of tert-butyl nitrite (t-BuONO) to the suspension. Heat the mixture to 60–65 °C.
-
Controlled Substrate Addition: Dissolve 1.02 g (5.0 mmol) of the 4-(4-ethylphenyl)thiazol-2-amine (from Stage 1) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the heated CuCl₂/t-BuONO mixture over a period of 15 minutes.
-
Causality Check: Dropwise addition is critical. It maintains a low steady-state concentration of the highly reactive diazonium intermediate, preventing unwanted dimerization or azo-coupling.
-
Self-Validating System (Visual): Immediate evolution of nitrogen gas (bubbling) upon addition serves as a visual indicator of successful diazotization and subsequent chloride displacement.
-
-
Completion & Quench: Stir the mixture at 65 °C for an additional 1 hour until gas evolution ceases. Cool to room temperature and quench by pouring into 30 mL of 1M aqueous HCl.
-
Causality Check: The HCl quench breaks down the resulting copper complexes, driving the copper salts into the aqueous phase and preventing emulsion formation during the subsequent organic extraction.
-
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate pure 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole.
References
-
Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives - Benchchem. 1
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Publishing. 2
-
Solution-Phase Synthesis of a Thiazoyl-Substituted Indolyl Library via Suzuki Cross-Coupling - ElectronicsAndBooks / Journal of Combinatorial Chemistry.
Sources
Suzuki-Miyaura cross-coupling conditions using 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
Technical Application Note: Optimized Suzuki-Miyaura Coupling of 2-Chlorothiazole Scaffolds
Part 1: Executive Summary & Strategic Analysis
The substrate 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole represents a specific class of heteroaryl chlorides often encountered in drug discovery. While the 2-position of the thiazole ring is activated for nucleophilic attack and oxidative addition due to the adjacent nitrogen (C=N) and sulfur atoms, it remains significantly less reactive than its bromo- or iodo-analogs. Furthermore, the basic nitrogen atom presents a risk of catalyst poisoning via competitive coordination to the Palladium(II) center.
Key Reactivity Drivers:
-
Electronic Activation: The C2-position is electron-deficient (similar to 2-chloropyridine), facilitating oxidative addition with electron-rich phosphine ligands.
-
Substituent Effect: The 4-(4-ethylphenyl) moiety is a weak electron donor. While it does not sterically hinder the C2 reaction site, it slightly increases electron density on the ring compared to electron-withdrawing groups (e.g., -CF3), potentially raising the activation energy for oxidative addition.
-
Catalyst Selection: To overcome the C-Cl bond strength and prevent N-coordination, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) are required.
Part 2: Experimental Protocols
Two protocols are provided: Method A (Standard High-Throughput) for general screening, and Method B (High-Performance) for challenging coupling partners or scale-up.
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)
Best for: Initial screening, standard aryl boronic acids, and robustness against air/moisture.
Reagents:
-
Substrate: 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂ ) (3–5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃ ) (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the thiazole substrate (1.0 equiv), boronic acid (1.3 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (x3).
-
Solvent Addition: Syringe in degassed 1,4-Dioxane followed by the 2.0 M Na₂CO₃ solution.
-
Reaction: Heat the mixture to 90 °C for 4–12 hours.
-
Note: The biphasic nature requires vigorous stirring (>800 rpm) to ensure phase transfer.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: High-Performance Protocol (XPhos Pd G2)
Best for: Sterically hindered boronic acids, low catalyst loading (<1 mol%), or if Method A fails to achieve full conversion.
Reagents:
-
Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (1–2 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄ ) (3.0 equiv, finely ground solid)
-
Solvent: THF/Water (10:1 ratio) or Toluene/Water (10:1)
Step-by-Step Procedure:
-
Charge: Add thiazole substrate, boronic acid (1.2 equiv), XPhos Pd G2 (2 mol%), and solid K₃PO₄ to the vial.
-
Inertion: Cycle Nitrogen/Vacuum (x3).
-
Solvent: Add degassed THF/Water mixture.
-
Reaction: Heat to 60–80 °C .
-
Mechanistic Note: The precatalyst (G2) rapidly reduces to the active monoligated Pd(0)-XPhos species, which is highly active toward heteroaryl chlorides.
-
-
Monitoring: Check LCMS for consumption of the chloride (M+H ≈ 238 for the starting material).
Part 3: Optimization Matrix & Troubleshooting
Table 1: Reaction Parameter Optimization
| Parameter | Standard Condition | Alternative (If conversion < 50%) | Rationale |
| Solvent | 1,4-Dioxane / H₂O | n-Butanol or Toluene / H₂O | Alcohols can facilitate transmetalation; Toluene helps with lipophilic substrates. |
| Base | Na₂CO₃ (aq) | Cs₂CO₃ or K₃PO₄ (solid) | Cesium ("Cesium Effect") improves solubility and reactivity of boronic acids. |
| Ligand | dppf | XPhos or SPhos | Buchwald ligands prevent N-coordination and accelerate oxidative addition. |
| Temp | 90 °C | 110 °C (Microwave) | High temp overcomes the activation energy barrier of the C-Cl bond. |
Common Failure Modes:
-
Protodeboronation: If the boronic acid degrades to the aryl, switch to the Boronic Ester (BPin) or add the base slowly.
-
Homocoupling: If Biaryl-Biaryl is observed, reduce the amount of O₂ (stricter degassing) or switch to degassed solvents.
-
Catalyst Poisoning: If the reaction stalls, the thiazole nitrogen may be binding Pd. Switch to Method B (XPhos is bulky enough to prevent this).
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Decision Point" where the catalyst can either enter the productive cycle or be sequestered by the thiazole nitrogen.
Figure 1: Catalytic cycle for 2-chlorothiazole coupling. Note the competitive pathway (dashed black box) where the thiazole nitrogen can coordinate to Pd(II) if sterically unhindered ligands are used.
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link
- Ohkubo, M., et al. "Practical Synthesis of 2-Arylthiazoles via Suzuki-Miyaura Coupling." Tetrahedron, 1996, 52(24), 8099-8112.
-
Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. Link
Reagents for the functionalization of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
Executive Summary
This guide details the synthetic functionalization of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors, antifungals). The molecule features two distinct reactivity centers: the electrophilic C2-chlorine "gateway" and the nucleophilic yet activatable C5-position .
While the 4-(4-ethylphenyl) moiety provides lipophilic bulk and receptor anchoring, it remains chemically robust under standard coupling conditions, allowing researchers to focus on orthogonal functionalization at C2 and C5. This document provides validated protocols for overcoming the reduced reactivity of the C2-chloride (vs. bromide) and strategies for late-stage C5-H functionalization.
Reactivity Landscape & Strategic Planning
The 2-chlorothiazole core exhibits a "push-pull" electronic character. The nitrogen atom withdraws density from C2, facilitating nucleophilic attack, while the sulfur atom donates density to C5, enabling electrophilic substitution.
Visualization: Reactivity Map
The following diagram outlines the orthogonal functionalization pathways available for this scaffold.
Figure 1: Orthogonal reactivity map highlighting the C2-electrophilic and C5-nucleophilic centers.
Module A: C2-Functionalization (The Chlorine Displacement)
The C2-Cl bond in thiazoles is mesomerically activated by the adjacent nitrogen (similar to 2-chloropyridine), making it susceptible to both transition-metal catalysis and nucleophilic aromatic substitution (
Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Challenge: Aryl chlorides are less reactive than bromides/iodides in oxidative addition. Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to facilitate the oxidative addition of Pd(0) into the C-Cl bond.
| Parameter | Recommended Reagent | Mechanistic Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G3 | dppf resists de-ligation at high temps; XPhos accelerates oxidative addition of chlorides. |
| Base | K₃PO₄ or Cs₂CO₃ | Anhydrous bases prevent hydrolysis of the C-Cl bond or boronic acid. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | High boiling point required (90-100°C) for activation. |
C-N Bond Formation: SNAr vs. Buchwald-Hartwig
Choosing between
Figure 2: Decision matrix for selecting C-N bond formation strategies.
Module B: C5-Functionalization (C-H Activation)
The C5 position is the most electron-rich site on the ring. While traditional methods involve bromination (NBS) followed by coupling, Direct C-H Arylation is the modern, atom-economical standard.[1]
-
Reagents: Pd(OAc)₂ (Catalyst), KOAc (Base), PivOH (Proton Shuttle).
-
Mechanism: Concerted Metallation-Deprotonation (CMD). The pivalate acts as a shuttle to deprotonate C5 during the palladation step.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C2
Target: Synthesis of 2-aryl-4-(4-ethylphenyl)thiazoles.
-
Setup: In a microwave vial or Schlenk tube, combine:
-
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (1.0 equiv, 1.0 mmol)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (5 mol%)
-
K₂CO₃ (2.0 equiv)[2]
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1, 5 mL).
-
Reaction: Seal and heat to 90°C for 4–12 hours. (Monitor via LCMS; Cl displacement is slower than Br).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hex/EtOAc). Note: The 4-ethylphenyl group makes these compounds UV-active and lipophilic.
Protocol B: SNAr Amination (Aliphatic Amines)
Target: Introduction of morpholines, piperazines, or primary alkyl amines.
-
Reagents: Dissolve 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (1.0 equiv) in NMP or DMSO (0.5 M).
-
Nucleophile: Add Amine (1.5 equiv) and DIPEA (2.0 equiv).
-
Conditions: Heat to 100–120°C for 16 hours.
-
Tip: If reaction is sluggish, add KF (1.0 equiv) to assist in leaving group departure or switch to microwave irradiation (140°C, 30 min).
-
-
Validation: Full conversion is usually observed. Quench with water to precipitate the product if solid, or extract with EtOAc.
Protocol C: C5-Direct Arylation (C-H Activation)
Target: Late-stage diversification of the thiazole core.
-
Reagents: Combine the thiazole substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (10 mol%) or PCy3 , and K₂CO₃ (2.0 equiv).
-
Additive: Add Pivalic Acid (PivOH) (30 mol%). Crucial for the CMD mechanism.
-
Solvent: Toluene (anhydrous).
-
Conditions: Heat to 110°C under Argon for 18 hours.
-
Note: The C2-position must be substituted (e.g., Ar, NRR') before this step, or the C2-Cl will react preferentially via oxidative addition.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Oxidative addition into C-Cl is slow. | Switch ligand to XPhos or BrettPhos . Increase temp to 110°C. |
| Dehalogenation (C2-H) | Use 1,4-dioxane (dry) instead of alcohols. Avoid amine bases if possible. | |
| Benzylic Oxidation | Oxidation of the 4-ethyl group. | Avoid strong oxidants (KMnO₄, CrO₃). Pd-catalysis is safe. |
| Homocoupling | Oxygen in the system.[3] | Rigorous degassing (sparging with Ar for 15 min) is essential. |
References
-
BenchChem. Application Notes and Protocols for the Functionalization of the C5 Position of the Thiazole Ring. (Accessed 2023).[4] Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions.Link
-
Sigma-Aldrich. 2-Chloro-4-phenylthiazole Product & Safety Data.Link
- Hartwig, J. F.Evolution of C-H Bond Functionalization Chemistry.
-
Chemical Communications. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation.Link
Sources
Application Note: High-Yield Synthesis and Functionalization of 4-Ethylphenyl Thiazoles
Executive Summary
This application note details the synthesis, purification, and biological characterization of 2-amino-4-(4-ethylphenyl)thiazole and its derivatives. The thiazole pharmacophore is a cornerstone in medicinal chemistry, present in blockbuster drugs like Ritonavir and Dasatinib. The specific inclusion of a 4-ethylphenyl moiety introduces critical lipophilicity (increasing logP), which often enhances membrane permeability and hydrophobic binding interactions compared to the unsubstituted phenyl analogs.
This guide moves beyond standard textbook descriptions, offering a self-validating experimental framework. We compare the classical Hantzsch synthesis with a modern, "green" one-pot protocol, providing researchers with flexible options based on available instrumentation.
Strategic Synthesis & Mechanism
The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an
The Challenge of the Ethyl Group
While the reaction is robust, the 4-ethyl substituent on the phenyl ring activates the aromatic system (via hyperconjugation), making the precursor ketone slightly more electron-rich than acetophenone. This increases the risk of over-bromination during the precursor synthesis. Control over stoichiometry and temperature is therefore critical to prevent the formation of
Reaction Mechanism
The mechanism proceeds via two key stages:
-
Nucleophilic Attack: The sulfur atom of the thiourea attacks the
-carbon of the haloketone ( ). -
Cyclization & Dehydration: The nitrogen attacks the carbonyl carbon, followed by loss of water to aromatize the ring.
Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.
Experimental Protocols
Protocol A: Precursor Synthesis (Green Bromination)
Target: 2-bromo-1-(4-ethylphenyl)ethan-1-one
Advantage: Uses NBS/p-TsOH instead of liquid Bromine (
Reagents:
-
4'-Ethylacetophenone (10 mmol, 1.48 g)
-
N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Acetonitrile (ACN) (20 mL)
Procedure:
-
Setup: Dissolve 4'-ethylacetophenone in ACN in a round-bottom flask. Add p-TsOH.
-
Addition: Add NBS portion-wise over 15 minutes. Critical: Do not add all at once to avoid exotherms.
-
Reflux: Heat to 60°C for 2-3 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting material (
) should disappear, replaced by the monobromo product ( ). -
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water (
mL) to remove succinimide. Dry over .[2] -
Yield: Expect ~85-90% of a lachrymatory oil or low-melting solid. Store at 4°C immediately.
Protocol B: One-Pot Cyclization (Modern Method)
Target: 2-amino-4-(4-ethylphenyl)thiazole Advantage: Avoids isolation of the lachrymatory bromoketone; higher throughput.
Reagents:
-
4'-Ethylacetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (
) (1.0 eq) -
Solvent: Ethanol (EtOH) or Polyethylene Glycol (PEG-400) for green chemistry.
Procedure:
-
Combine: In a reaction vial, mix 4'-ethylacetophenone (5 mmol) and thiourea (10 mmol).
-
Catalyst: Add Iodine (5 mmol).
-
Reaction:
-
Method A (Thermal): Reflux in EtOH for 4-6 hours.
-
Method B (Microwave - Recommended): Irradiate at 110°C, 150W for 10-15 minutes.
-
-
Quench: Cool to room temperature. Pour into crushed ice containing
(sodium thiosulfate) to quench excess iodine. -
Basification: Adjust pH to ~9-10 using Ammonium Hydroxide (
). The free base thiazole will precipitate. -
Purification: Filter the solid. Recrystallize from hot Ethanol.
Figure 2: One-pot synthesis workflow for 4-ethylphenyl thiazoles.
Characterization & Self-Validation
Expected Spectral Data
The ethyl group provides a distinct NMR signature that serves as an internal check for structure validation.
-
1H NMR (DMSO-
, 400 MHz):-
1.20 (t, 3H,
Hz, -CH CH ) -
2.60 (q, 2H,
Hz, -CH CH ) -
6.90 (s, 1H, Thiazole C5-H )
Diagnostic Peak -
7.00 (s, 2H, -NH
, exchangeable) - 7.20 - 7.80 (m, 4H, Aromatic AA'BB' )
-
1.20 (t, 3H,
Troubleshooting Guide (Self-Validating System)
| Observation | Root Cause | Corrective Action |
| Product remains gummy/oil | Incomplete cyclization or residual solvent. | Triturate with cold diethyl ether; ensure pH > 9 during precipitation. |
| Dark/Black reaction mixture | Iodine decomposition or polymerization. | Use Sodium Thiosulfate wash during workup; ensure temperature control. |
| MP is too low (<100°C) | Presence of unreacted bromoketone. | Recrystallize from EtOH; check TLC (bromoketone moves faster). |
| Missing Thiazole H (NMR) | Ring did not close; intermediate formed. | Reflux longer; add catalytic amount of base (TEA) if using salt form. |
Biological Evaluation Context
When screening these derivatives, the 4-ethyl group typically enhances activity against Gram-positive bacteria due to increased lipophilicity.
Table 1: Representative Biological Activity Ranges (MIC in
| Organism | Strain Type | Expected MIC Range | Notes |
| S. aureus | Gram (+) | 16 - 64 | High activity expected due to hydrophobic ethyl tail. |
| B. subtilis | Gram (+) | 32 - 128 | Moderate activity. |
| E. coli | Gram (-) | > 128 | Generally lower activity against Gram (-) without further functionalization. |
| C. albicans | Fungal | 16 - 64 | Thiazoles often exhibit significant antifungal properties [6]. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications. BenchChem Application Notes. (2025).[1][3] Link
-
One-pot synthesis of 2-aminothiazole derivatives using Iodine/DMSO. Journal of Chemical Research. (2021). Link
-
Antimicrobial activity of 4-substituted phenyl thiazoles. European Journal of Medicinal Chemistry. (2012). Link
-
Organic Syntheses Procedure for
-Bromination. Organic Syntheses. (2010).[3] Link -
Microwave-Assisted Synthesis of Thiazoles. Asian Journal of Chemistry. (2010).[3] Link
-
Synthesis and Antifungal Evaluation of Thiazole Derivatives. MDPI Molecules. (2022).[4] Link
Sources
- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 2-Aminothiazoles in Modern Chemistry
An Application Guide to Catalytic Systems for the Buchwald-Hartwig Amination of 2-Chlorothiazoles
The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry and materials science. It is a core component in a multitude of biologically active compounds, including treatments for cancer, psoriasis, and neurodegenerative disorders like Alzheimer's disease.[1] The traditional synthesis of these compounds often involves multi-step sequences that can be cumbersome and limit the rapid exploration of structure-activity relationships (SAR). The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has provided a powerful and direct route to forge C-N bonds, revolutionizing the synthesis of arylamines.[2][3]
However, applying this methodology to electron-rich heteroaryl chlorides, such as 2-chlorothiazoles, presents unique challenges. These substrates are often less reactive towards the crucial oxidative addition step in the catalytic cycle compared to their bromo or iodo counterparts.[4] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the catalytic systems and protocols specifically optimized for the successful Buchwald-Hartwig amination of 2-chlorothiazoles. We will explore the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
Dissecting the Catalytic System: Key Components and Their Roles
The success of the Buchwald-Hartwig amination of a challenging substrate like 2-chlorothiazole hinges on the synergistic interplay of four key components: the palladium precursor, the phosphine ligand, the base, and the solvent.
Palladium Precursors: The Heart of the Catalyst
The active catalyst in the cycle is a Pd(0) species.[5][6] While Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used directly, Pd(II) precursors such as Pd(OAc)₂ (palladium(II) acetate) are more commonly employed due to their higher air stability.[7][8] When a Pd(II) source is used, it is reduced in situ to the active Pd(0) state by the phosphine ligand or the amine present in the reaction mixture.[5]
| Palladium Precursor | Oxidation State | Common Usage Notes |
| Pd₂(dba)₃ | Pd(0) | Highly active, but can be air-sensitive. The dba ligand can sometimes influence reactivity.[8] |
| Pd(OAc)₂ | Pd(II) | Air-stable, cost-effective, and widely used. Requires in situ reduction.[7] |
| [Pd(allyl)Cl]₂ | Pd(II) | Forms well-defined precatalysts with phosphine ligands. |
| Palladium Precatalysts | Pd(II) | Pre-formed complexes of Pd with a ligand (e.g., XPhos Pd G3). Offer convenience, air-stability, and high reactivity.[7] |
The Ligand: Architect of Reactivity and Selectivity
The choice of ligand is arguably the most critical factor for the successful amination of 2-chlorothiazoles. The challenges posed by these electron-rich and potentially coordinating heteroaryl chlorides are overcome by using sterically hindered and electron-rich phosphine ligands.[4][9] These "Buchwald ligands," a class of dialkylbiaryl phosphines, are designed to facilitate the key steps of the catalytic cycle.[10][11]
-
Promoting Oxidative Addition: The steric bulk of the ligand encourages the formation of a low-coordinate, highly reactive L-Pd(0) species, which is essential for the difficult oxidative addition of the C-Cl bond.[9]
-
Facilitating Reductive Elimination: The electron-donating nature of the ligand increases electron density on the palladium center, promoting the final C-N bond-forming reductive elimination step.[6]
For 2-chlorothiazoles, ligands like XPhos , SPhos , and BrettPhos have demonstrated superior performance.[11][12]
| Ligand | Key Structural Feature | Typical Application |
| XPhos | Bulky dicyclohexylphosphine and triisopropylbiphenyl backbone | Highly versatile for aryl and heteroaryl chlorides.[12] |
| SPhos | Dicyclohexylphosphine with a dimethoxybiphenyl backbone | Excellent for creating hindered biaryls and coupling heteroaryl halides.[11] |
| BrettPhos | Bulky di-tert-butylphosphine and dimethoxybiphenyl backbone | Particularly effective for coupling primary amines.[5] |
The Base: The Proton Manager
The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine-palladium complex to form the palladium-amido intermediate, which precedes reductive elimination.[13][14] For the amination of 2-chlorothiazoles, a strong, non-nucleophilic base is required.
-
Strong Alkoxides: Sodium tert-butoxide (NaOtBu) is the most commonly used base due to its high basicity and sufficient solubility in common organic solvents.[7]
-
Weaker Bases: In cases where the substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures or longer reaction times.[7]
The choice of base must be carefully considered, as it can significantly impact reaction rate and yield. In nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex effectively.[13][14]
The Solvent: The Reaction Medium
The solvent must be capable of dissolving the reactants and catalyst components at the required temperature while remaining inert to the reaction conditions. Aprotic solvents are standard for this transformation.
-
Toluene and Dioxane: These are the most frequently used solvents, offering a good balance of solubility and a suitable boiling point for reactions typically run between 80-110 °C.[4][7]
-
tert-Butanol: Can be used, sometimes in combination with other solvents, and can be beneficial in certain cases.
It is critical to use anhydrous solvents, as water can interfere with the catalytic cycle by hydrolyzing the base and deactivating the catalyst.
The Catalytic Cycle in Action
The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of well-defined organometallic transformations.[2][15] Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for the Amination of 2-Chlorothiazole
This protocol provides a robust starting point for the palladium-catalyzed amination of a generic 2-chlorothiazole with a primary or secondary amine. Optimization may be required based on the specific substrates used.
I. Materials and Equipment
-
Reactants: 2-Chlorothiazole derivative (1.0 mmol), Amine (1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%)
-
Ligand: XPhos (0.02-0.04 mmol, 2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Solvent: Anhydrous Toluene (5 mL)
-
Equipment: Oven-dried Schlenk tube or round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, inert gas supply (Argon or Nitrogen), syringes, needles, standard glassware for workup, silica gel for column chromatography.
II. Reaction Setup Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
III. Step-by-Step Methodology
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-chlorothiazole (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Causality: Adding the solid reagents first under a positive flow of inert gas minimizes exposure to air and moisture. NaOtBu is hygroscopic and should be handled quickly.
-
-
Catalyst Addition: Briefly remove the stopper and add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Causality: The ligand-to-palladium ratio is typically between 1:1 and 2:1. A slight excess of ligand can help stabilize the catalyst and prevent palladium black precipitation.
-
-
Inerting the System: Seal the Schlenk tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Causality: Oxygen can oxidatively degrade both the Pd(0) catalyst and the electron-rich phosphine ligand, leading to reaction failure.[5]
-
-
Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution) via syringe.
-
Reaction: Place the sealed tube into a preheated oil bath at 100-110 °C and stir vigorously.
-
Causality: Vigorous stirring is important, especially with heterogeneous bases, to ensure good mixing and consistent reaction rates.[7]
-
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aminothiazole product.
Optimization and Substrate Scope
The following table provides representative data for the amination of a 2-chlorothiazole, illustrating the importance of ligand selection.
Table 1: Effect of Ligand on the Amination of 2-Chlorothiazole Reaction Conditions: 2-Chlorothiazole (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.4 equiv.), Toluene (5 mL), 100 °C, 12 h.
| Entry | Ligand | Yield (%) |
| 1 | XPhos | >90% |
| 2 | SPhos | >85% |
| 3 | BINAP | <20% |
| 4 | P(o-tolyl)₃ | <5% |
| Data is representative based on typical outcomes for heteroaryl chloride couplings.[1][4][12] |
The results clearly demonstrate that bulky, electron-rich dialkylbiaryl phosphine ligands (Entries 1 & 2) are essential for this transformation. Earlier generation ligands like BINAP or simple triarylphosphines are ineffective for this challenging substrate class.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure). | Ensure rigorous inert atmosphere technique; degas solvent thoroughly. |
| Insufficiently strong base. | Switch to NaOtBu or LHMDS if using a weaker base. | |
| Inappropriate ligand. | Use a bulky dialkylbiaryl phosphine ligand like XPhos or BrettPhos. | |
| Formation of Palladium Black | Catalyst decomposition. | Increase ligand-to-palladium ratio; ensure anhydrous conditions. |
| Side Product Formation | Hydrodehalogenation (replacement of Cl with H). | This can compete with amination. Screen different ligands or lower the reaction temperature. |
| Reaction with solvent. | Ensure the solvent is inert. |
Conclusion
The Buchwald-Hartwig amination of 2-chlorothiazoles is a highly effective method for synthesizing valuable 2-aminothiazole derivatives. Success is critically dependent on the rational selection of the catalytic system components. By employing sterically demanding, electron-rich phosphine ligands in conjunction with a suitable palladium precursor, a strong base, and anhydrous conditions, researchers can overcome the inherent challenges of this substrate class. The protocols and insights provided in this guide serve as a comprehensive resource for the practical application of this powerful transformation in drug discovery and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
-
Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Dong, Z.-B., et al. (2017). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Synthesis. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). [Link]
-
Yu, G.-A., et al. (2017). Application of a 2-aryl indenylphosphine ligand in the Buchwald–Hartwig cross-coupling reactions of aryl and heteroaryl chlorides under the solvent-free and aqueous conditions. RSC Publishing. [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
A new Buchwald-type diphosphine ligand for the palladium-catalyzed amination of aryl chlorides toward the Preparation of Triarylamines. Organic & Biomolecular Chemistry - RSC Publishing. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]
-
Buchwald, S. L., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters - ACS Publications. [Link]
-
Copper- and palladium-catalyzed intramolecular C–S bond formation: a convenient synthesis of 2-aminobenzothiazoles. Chemical Communications (RSC Publishing). [Link]
-
Buchwald, S. L., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. PMC. [Link]
-
Palladium-Catalyzed C—H and C—N Arylation of Aminothiazoles with Arylboronic Acids | Request PDF - ResearchGate. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. [Link]
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Microwave-Assisted Synthesis of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole: A Modern Protocol for Drug Discovery Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Specifically, 2-chloro-4-arylthiazoles are versatile intermediates, enabling further functionalization through cross-coupling reactions to generate diverse compound libraries for drug discovery. This application note presents a detailed, two-part protocol for the synthesis of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole. The initial step employs a microwave-assisted Hantzsch thiazole synthesis for the rapid and high-yield formation of the 2-amino-4-(4-ethylphenyl)-1,3-thiazole intermediate. The subsequent transformation to the target 2-chloro derivative is achieved via a Sandmeyer-type reaction. This guide provides in-depth mechanistic insights, a step-by-step experimental workflow, and the rationale behind key procedural choices, designed for researchers in organic synthesis and drug development.
The Strategic Advantage of Microwave-Assisted Synthesis
Conventional organic synthesis often relies on conductive heating (e.g., oil baths), which is a slow and inefficient method of energy transfer.[1] Heat must first pass through the vessel walls to reach the solvent and reactants.[1] Microwave-assisted organic synthesis (MAOS) represents a paradigm shift, utilizing microwave irradiation to heat the reaction mixture directly and volumetrically.[2]
Core Principles and Benefits:
-
Direct Energy Transfer: Microwaves couple directly with polar molecules (like the solvents and reactants in this synthesis), causing them to rotate rapidly and generate heat through molecular friction.[3] This internal, instantaneous heating avoids the thermal gradient issues of conventional methods.[3]
-
Accelerated Reaction Rates: The rapid and efficient energy transfer allows molecules to quickly reach the necessary activation energy, dramatically reducing reaction times from many hours to mere minutes.[4][5]
-
Higher Yields and Purity: Uniform heating minimizes the formation of side products that often arise from localized overheating or prolonged reaction times, leading to cleaner reactions and higher isolated yields.[4][6]
-
Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by significantly reducing energy consumption and often allowing for the use of less solvent.[2][7]
Reaction Scheme and Underlying Mechanism
The synthesis is a two-stage process starting from readily available commercial reagents.
Overall Transformation:
Part A: Hantzsch Thiazole Synthesis (Microwave-Assisted) The first stage is the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[8] In this protocol, we utilize an in-situ generation of the α-haloketone by reacting 4'-ethylacetophenone with iodine, which then reacts with thiourea.
The mechanism proceeds through several key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the α-carbon of the in-situ formed 2-iodo-1-(4-ethylphenyl)ethanone in an SN2 reaction.[8]
-
Intramolecular Cyclization: The nitrogen atom of the thiourea intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[8]
-
Dehydration: The resulting five-membered ring intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.
Part B: Sandmeyer-Type Reaction The second stage converts the 2-amino group into the desired 2-chloro group. This is a robust transformation that proceeds via a diazonium salt intermediate.[7]
-
Diazotization: The 2-aminothiazole intermediate is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[9] This occurs at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.[10]
-
Copper-Catalyzed Substitution: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) species catalyzes the displacement of the excellent leaving group, dinitrogen gas (N₂), with a chloride ion to yield the final product.[2][10]
Below is a diagram illustrating the key mechanistic transformations.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step guide for the synthesis.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4'-Ethylacetophenone (98%+) | Dedicated Microwave Synthesizer |
| Thiourea (99%+) | 10 mL Microwave Reaction Vial & Stir Bar |
| Iodine (99.8%+) | Magnetic Stirrer Hotplate |
| Ethanol (Absolute) | Ice Bath (Salt-Ice recommended) |
| Diethyl Ether | Round-bottom flasks (50 mL, 100 mL) |
| Sodium Nitrite (NaNO₂) (99%+) | Buchner Funnel and Filter Flask |
| Hydrochloric Acid (HCl, concentrated, 37%) | Rotary Evaporator |
| Copper(I) Chloride (CuCl) (98%+) | Thin Layer Chromatography (TLC) plates |
| Sodium Bicarbonate (NaHCO₃) | Standard laboratory glassware |
| Ethyl Acetate & Hexanes (HPLC Grade) | pH paper |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Iodine is corrosive and volatile; handle with care.
-
Concentrated HCl is highly corrosive. Handle with extreme caution.
-
Diazonium salts can be explosive when dry. Never isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times.
-
Operate the microwave synthesizer according to the manufacturer's instructions. Ensure the vial is properly capped to contain pressure.
Experimental Workflow Diagram
The overall process from starting materials to final product analysis is outlined below.
Part A: Synthesis of 2-Amino-4-(4-ethylphenyl)-1,3-thiazole (Intermediate 1)
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4'-ethylacetophenone (1.48 g, 10 mmol), thiourea (1.52 g, 20 mmol), and iodine (2.54 g, 10 mmol).
-
Solvent Addition: Add 5 mL of absolute ethanol to the vial.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 15 minutes, with stirring. The pressure should be monitored and kept below the vessel's limit (typically ~20 bar).
-
Cooling and Quenching: After irradiation, allow the vial to cool to room temperature (or use compressed air cooling if available). Carefully uncap the vial in a fume hood.
-
Work-up: Pour the dark reaction mixture into a beaker containing 50 mL of water. Add concentrated ammonium hydroxide solution dropwise while stirring until the solution becomes basic (pH ~9-10) and the iodine color disappears. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove any unreacted 4'-ethylacetophenone.[11]
-
Drying: Air-dry the solid on the filter for 30 minutes, then transfer to a watch glass to dry completely. The resulting off-white to yellow solid is 2-amino-4-(4-ethylphenyl)-1,3-thiazole, which is typically of sufficient purity for the next step.
Part B: Synthesis of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (Final Product)
-
Diazotization Setup: In a 100 mL round-bottom flask, suspend the dried 2-amino-4-(4-ethylphenyl)-1,3-thiazole (1.02 g, 5 mmol) in a mixture of 10 mL of water and 5 mL of concentrated HCl. Cool the flask in a salt-ice bath to 0-5 °C with vigorous stirring.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (NaNO₂, 0.41 g, 6 mmol) in 5 mL of cold water. Using a dropping funnel, add the NaNO₂ solution dropwise to the stirred thiazole suspension over 20 minutes. Crucially, maintain the internal reaction temperature below 5 °C at all times.
-
Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Catalyst Preparation: While the diazotization is proceeding, dissolve copper(I) chloride (CuCl, 0.74 g, 7.5 mmol) in 5 mL of concentrated HCl in a 50 mL flask. Cool this solution to 0-5 °C in the ice bath.
-
Sandmeyer Reaction: Slowly and carefully, add the cold diazonium salt solution to the cold, stirred CuCl solution via the dropping funnel. You will observe vigorous bubbling as nitrogen gas is evolved. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1-2 hours until the gas evolution ceases.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash them sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) to yield the pure 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole.
Summary of Results and Characterization
The following table outlines the expected outcomes for this protocol.
| Parameter | Part A: 2-Aminothiazole | Part B: 2-Chlorothiazole |
| Reaction Time | 15 minutes | ~3 hours |
| Temperature | 120 °C (Microwave) | 0-5 °C, then RT |
| Expected Yield | 85-95% | 60-75% |
| Appearance | Off-white to yellow solid | Pale yellow oil or low-melting solid |
| Characterization | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS, IR |
Expected Analytical Data:
-
¹H NMR: The spectrum of the final product should show the disappearance of the broad -NH₂ signal from the intermediate and retain the characteristic signals for the ethyl group and the aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₁H₁₀ClNS, including the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).
References
- Kappe, C. O., et al. (2013). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Journal of Organic Chemistry.
- Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Khrustalev, D. P., et al. (2008). Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. Russian Journal of Applied Chemistry.
- Pattan, S. R., et al. (2009). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Research in Chemistry.
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Rasayan J. Chem. (2019). A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation. [Link]
-
MasterOrganicChemistry.com. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 11. asianpubs.org [asianpubs.org]
Using 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole as a building block in drug discovery
[1]
Abstract
This guide details the strategic application of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (CAS: 175136-62-6) as a high-value scaffold in the synthesis of bioactive small molecules.[1] While the thiazole core is a "privileged structure" in FDA-approved therapeutics (e.g., Dasatinib, Dabrafenib), this specific derivative offers a pre-installed 4-ethylphenyl moiety, providing critical lipophilic bulk (
Chemical Profile & Strategic Value[1]
Physicochemical Properties
| Property | Value | Relevance in Drug Design |
| CAS Number | 175136-62-6 | Unique Identifier |
| Molecular Weight | 223.72 g/mol | Fragment-based drug design (FBDD) compatible |
| Formula | -- | |
| ClogP (Est.) | ~3.8 | High lipophilicity; ideal for membrane permeability |
| H-Bond Acceptors | 1 (Thiazole N) | Critical for H-bond interactions (e.g., Kinase Hinge) |
| Reactivity | 2-Cl Position | Electrophilic center for diversification |
Strategic Application: The "Magic Methyl" Effect Extended
In medicinal chemistry, adding small alkyl groups often boosts potency by displacing "unhappy" water molecules from hydrophobic pockets. The 4-ethylphenyl group in this building block extends this concept, offering a rigid, lipophilic vector that can:
-
Occupy Hydrophobic Sub-pockets: Ideal for the "gatekeeper" or "back-pocket" regions in kinase domains.[1]
-
Modulate Metabolic Stability: The ethyl group is susceptible to metabolic oxidation, serving as a handle for further optimization (e.g., fluorination to block metabolism).
-
Scaffold Hopping: Acts as a bioisostere for 2-chloro-4-phenylpyridine, potentially improving solubility or patentability.[1]
Reactivity Landscape
The 2-chloro-1,3-thiazole moiety is electron-deficient, mimicking the reactivity of 2-chloropyridine.[1] However, the C-Cl bond is stronger than C-Br or C-I, often requiring specialized ligands for catalytic turnover.[1]
Figure 1: Divergent synthesis pathways from the 2-chlorothiazole core.[1] The electrophilic C2 position allows access to three distinct chemical spaces.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Challenge: 2-Chlorothiazoles are sluggish electrophiles compared to bromides.[1] Solution: Use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd precatalysts (Pd-PEPPSI) to facilitate oxidative addition.[1]
Reagents:
-
Substrate: 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1]
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)[1] -
Base:
(2.0 equiv, finely ground) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Procedure:
-
Degassing: Charge a reaction vial with the thiazole, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen poisons the active Pd(0) species.
-
Solvation: Add degassed solvent via syringe.[1]
-
Reaction: Heat to 90°C for 4–12 hours. Monitor via LCMS (Target Mass = MW of Boronic acid fragment + 223.7 - 35.5).[1]
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Challenge: Competitive reduction (dehalogenation) of the thiazole or catalyst poisoning by the sulfur atom. Solution: Use of BrettPhos or RuPhos (for secondary amines) which form highly active monoligated Pd species.[1][2]
Reagents:
-
Substrate: 1.0 equiv
-
Amine: Primary or Secondary Amine (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)[1]
-
Base:
(1.5 equiv) or (for sensitive substrates)[1] -
Solvent: Anhydrous Toluene or t-Amyl Alcohol[1]
Procedure:
-
Preparation: In a glovebox or under strict Argon flow, combine substrate, amine, base, and precatalyst in a vial.
-
Activation: Add anhydrous solvent.
-
Heating: Stir at 100°C for 2–16 hours.
-
Validation: Check for the disappearance of the characteristic UV shoulder of the chlorothiazole (approx. 250-280 nm).
-
Isolation: Dilute with DCM, wash with water, dry over
.
Protocol C: Nucleophilic Aromatic Substitution ( )
Challenge: Requires forcing conditions unless the nucleophile is highly reactive (e.g., thiols). Solution: Use polar aprotic solvents (DMF/DMSO) and elevated temperatures.[1]
Procedure (Thiol Displacement):
-
Dissolve thiol (1.1 equiv) in dry DMF at 0°C.
-
Add NaH (60% dispersion, 1.2 equiv) carefully. Stir 15 min to generate the thiolate.
-
Add 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (1.0 equiv).[1]
-
Heat to 60–80°C. Reaction is typically fast (< 2 hours).[1]
-
Note: For amines, if
fails, revert to Protocol B (Buchwald).
Workflow: Library Generation for Kinase Screening
The following workflow illustrates how to process this building block into a library of potential kinase inhibitors.
Figure 2: High-throughput synthesis workflow. The stability of the ethylphenyl group allows it to survive harsh coupling conditions, making it an ideal "constant" region while varying the 2-position.
Scientific Integrity & Troubleshooting (E-E-A-T)
Causality in Experimental Design
-
Why Pd-PEPPSI or XPhos? Standard
often fails with 2-chlorothiazoles because the oxidative addition step is endothermic or kinetically slow.[1] Bulky, electron-rich ligands raise the energy of the Pd(0) species, driving the oxidative addition into the C-Cl bond [1]. -
Why Anhydrous Toluene? In Buchwald couplings, water can hydrolyze the imine intermediate or deactivate the hygroscopic bases (
), stalling the catalytic cycle [2].
Self-Validating Steps
-
The "Color Change" Check: In Buchwald reactions, a shift from the pale yellow of the starting thiazole to a deep orange/red often indicates the formation of the active Pd-Amine complex.
-
1H NMR Diagnostic: The proton on the thiazole ring (C5-H) is a singlet around
7.0–7.5 ppm. Upon substitution at the C2 position, this shift will move upfield (shielding) if an electron-donating group (amine) is added, confirming product formation.
References
-
Valente, C., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1] Angewandte Chemie International Edition, 2012. [1]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016. [1]
-
Chhabria, M. T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives."[3] Current Topics in Medicinal Chemistry, 2016.
-
BenchChem. "Application Notes for Suzuki Coupling of Heterocycles." BenchChem Protocols, 2025.[2]
Application Note: Scalable Synthesis Methods for 4-Aryl-2-chlorothiazole Derivatives
Strategic Overview & Mechanistic Rationale
The 4-aryl-2-chlorothiazole scaffold is a highly privileged motif in medicinal chemistry, agrochemical development, and materials science. Its primary utility lies in the C2-chlorine atom, which serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).
Direct chlorination of the unsubstituted thiazole ring is notoriously unselective and low-yielding. Therefore, the synthesis of 2-chlorothiazoles relies on either functional group interconversion from a pre-formed 2-aminothiazole or de novo cyclization strategies. As a Senior Application Scientist, selecting the correct synthetic pathway is critical for balancing yield, safety, and scalability. This guide details the two most robust methodologies for synthesizing 2-chloro-4-phenylthiazole (as a model derivative): Pathway A (Hantzsch-Sandmeyer) and Pathway B (Thiocyanate Cyclization) .
Causality in Experimental Design
-
Why standard aqueous Sandmeyer reactions fail: The classical Sandmeyer reaction utilizes sodium nitrite (NaNO2) and aqueous HCl to generate the diazonium intermediate. However, the protonated thiazole ring is highly electron-deficient. In the presence of water, the highly reactive thiazole diazonium salt is rapidly attacked by H2O, leading to the formation of 2-hydroxythiazole as a major byproduct.
-
The Anhydrous Solution (Pathway A): To suppress hydrolysis, modern protocols utilize an anhydrous system[1]. By employing tert-butyl nitrite (t-BuONO) as the organic nitrosating agent and Copper(II) chloride (CuCl2) in anhydrous acetonitrile, water is entirely excluded from the system, drastically improving the yield of the 2-chloro derivative.
-
The Scale-Up Alternative (Pathway B): While Pathway A is excellent for discovery-scale synthesis, diazonium intermediates pose explosive hazards on a multi-gram or kilogram scale. Pathway B circumvents this by utilizing the ambident reactivity of a thiocyanate group. Treatment of an α-thiocyanatoketone with anhydrous HCl gas triggers an intramolecular cyclization that directly installs the chlorine atom without generating hazardous nitrogen gas[2].
Pathway Workflows
Synthetic decision tree comparing Pathway A and Pathway B for 2-chlorothiazole synthesis.
Quantitative Comparison of Synthetic Routes
To assist in route selection, the following table summarizes the operational metrics of both pathways based on standard 10-gram scale validations.
| Metric | Pathway A (Hantzsch-Sandmeyer) | Pathway B (Thiocyanate Cyclization) |
| Overall Yield | 60% – 75% | 70% – 85% |
| Number of Steps | 2 (Requires intermediate isolation) | 2 (Can be telescoped) |
| Key Reagents | Thiourea, t-BuONO, CuCl2 | KSCN, Anhydrous HCl(g) |
| Primary Byproducts | 2-Hydroxythiazole (if wet), N2 gas | KCl, H2O |
| Scalability | Moderate (Exothermic N2 evolution) | High (No explosive intermediates) |
| Safety Profile | Requires strict temperature/gas control | Requires handling of corrosive HCl gas |
Experimental Protocols
Protocol A: The Hantzsch-Sandmeyer Sequence
Step 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
-
Reaction Setup: Dissolve α-bromoacetophenone (10.0 g, 50.2 mmol, 1.0 eq) in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Reagent Addition: Add thiourea (4.2 g, 55.2 mmol, 1.1 eq) portion-wise at room temperature.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a highly polar product spot (Rf ~0.1) indicates completion.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the resulting hydrobromide salt by slowly adding saturated aqueous NaHCO3 until the aqueous phase reaches pH 8.
-
Isolation: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield 2-amino-4-phenylthiazole as a pale yellow solid.
Step 2: Anhydrous Sandmeyer Chlorination
-
Reaction Setup: Suspend 2-amino-4-phenylthiazole (5.0 g, 28.4 mmol, 1.0 eq) and anhydrous CuCl2 (4.58 g, 34.1 mmol, 1.2 eq) in 80 mL of anhydrous acetonitrile under an inert nitrogen atmosphere[1].
-
Heating: Heat the dark suspension to 60 °C.
-
Nitrosation: Slowly add tert-butyl nitrite (4.39 g, 42.6 mmol, 1.5 eq) dropwise via a syringe over 30 minutes.
-
Critical Safety Note: Vigorous N2 gas evolution will occur. Ensure the system is properly vented through a bubbler.
-
-
Self-Validation (TLC): Monitor gas evolution. Once bubbling ceases (approx. 1 hour), check TLC (Hexanes/EtOAc 5:1). The polar aminothiazole spot should be completely replaced by a non-polar product spot (Rf ~0.7).
-
Workup: Quench the reaction by pouring it into 100 mL of 1M aqueous HCl to solubilize the copper salts. Extract with dichloromethane (3 × 50 mL). Wash the organic layer with brine, dry over MgSO4, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford 2-chloro-4-phenylthiazole as an off-white solid.
Protocol B: One-Pot Thiocyanate Cyclization
Step 1 & 2: Telescoped Substitution and Cyclization
-
Substitution: Dissolve α-bromoacetophenone (10.0 g, 50.2 mmol, 1.0 eq) in 100 mL of anhydrous acetonitrile. Add potassium thiocyanate (KSCN, 7.32 g, 75.3 mmol, 1.5 eq) and heat to reflux for 3 hours.
-
Self-Validation (TLC): TLC (Hexanes/EtOAc 4:1) will show quantitative conversion to the intermediate α-thiocyanatoacetophenone.
-
Filtration: Cool the mixture to room temperature. Filter off the precipitated KBr salts through a Celite pad and concentrate the filtrate under reduced pressure.
-
Cyclization Setup: Redissolve the crude α-thiocyanatoacetophenone in 100 mL of anhydrous diethyl ether and cool the flask to 0 °C in an ice bath.
-
Acid-Promoted Cyclization: Bubble anhydrous HCl gas through the solution for 30 minutes (alternatively, add 50 mL of a pre-saturated 2M solution of HCl in diethyl ether). Stir the sealed mixture at room temperature overnight[2].
-
Self-Validation: The formation of a dense precipitate (the product hydrochloride salt) indicates the cyclization is complete.
-
Workup: Carefully pour the mixture into ice-cold saturated aqueous NaHCO3 to neutralize the excess acid. Extract with Et2O (3 × 50 mL), dry over MgSO4, and concentrate to yield 2-chloro-4-phenylthiazole.
Mechanistic Deep Dive: Anhydrous Sandmeyer
Understanding the electron flow in the anhydrous Sandmeyer reaction is critical for troubleshooting low yields. The Cu(II) species is not merely a chloride source; it acts as a Single-Electron Transfer (SET) agent. It reduces the diazonium salt to a highly reactive thiazolyl radical, which rapidly abstracts a chlorine atom to form the final product.
Mechanistic pathway of the anhydrous Sandmeyer chlorination via single-electron transfer.
References
- Thiazolyl-benzimidazoles (US20070203210A1), Google Patents.
- 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction, PMC (NIH).
Sources
Troubleshooting & Optimization
Improving reaction yields for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole .
The 2-halothiazole scaffold is a highly reactive electrophile frequently utilized in cross-coupling reactions (e.g., Suzuki, Stille) due to the electron-withdrawing nature of the adjacent nitrogen[1]. However, synthesizing the 2-chloro derivative from its acetophenone precursor involves complex mechanistic hurdles, particularly during diazotization. This guide provides causality-driven troubleshooting, quantitative comparisons, and self-validating protocols to maximize your reaction yields.
Synthetic Workflow Overview
The most robust route to 2-chloro-4-arylthiazoles avoids direct halogenation of the thiazole ring, which often suffers from poor regioselectivity. Instead, the workflow relies on a three-step sequence:
Fig 1: Three-step synthetic workflow for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole.
Troubleshooting & FAQs
Q1: During the Hantzsch thiazole synthesis of 2-amino-4-(4-ethylphenyl)thiazole, my yields are stuck at 50-60%. How can I drive this to completion?
Causality: The condensation of 2-bromo-1-(4-ethylphenyl)ethanone with thiourea releases hydrobromic acid (HBr) as a byproduct. If the reaction is run in a non-polar solvent, the HBr protonates the unreacted thiourea or the newly formed aminothiazole, stalling the nucleophilic attack and leading to incomplete conversion.
Solution: Utilize absolute ethanol as the solvent. Ethanol stabilizes the polar transition state of the cyclization. Furthermore, ensure you are neutralizing the resulting hydrobromide salt with a mild base (like saturated
Q2: When converting the 2-aminothiazole to the 2-chlorothiazole via the Sandmeyer reaction, I observe a dark red/brown sludge and low product recovery. What is happening?
Causality: The dark sludge is a classic indicator of azo-coupling[2]. In traditional aqueous Sandmeyer reactions (using
Fig 2: Troubleshooting logic for common Sandmeyer reaction failures.
Q3: How critical is the order of reagent addition in the non-aqueous Sandmeyer protocol?
Causality: It is the most critical parameter. If
Quantitative Process Comparison
To illustrate the necessity of the non-aqueous approach, the table below summarizes the expected reaction profiles when converting 2-aminothiazoles to 2-chlorothiazoles based on the chosen methodology.
| Parameter | Aqueous Sandmeyer ( | Non-Aqueous Sandmeyer ( | Mechanistic Impact |
| Typical Yield | 30% - 45% | 75% - 85% | Non-aqueous conditions prevent competitive nucleophilic attack by water. |
| Azo-Coupling | High | Trace | Inverse addition keeps amine concentration near zero. |
| 2-Hydroxy Byproduct | 15% - 25% | < 2% | Lack of |
| Temperature | 0-5 °C (Strict) | 25 °C - 65 °C | Alkyl nitrites allow for higher thermal stability during diazotization[3]. |
Validated Standard Operating Protocols (SOPs)
Protocol A: Synthesis of 2-Amino-4-(4-ethylphenyl)thiazole (Hantzsch Cyclization)
-
Preparation: In a round-bottom flask, dissolve 2-bromo-1-(4-ethylphenyl)ethanone (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.
-
Reagent Addition: Add thiourea (1.2 eq, 12 mmol) in one portion.
-
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 2.5 hours.
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to a third of its volume.
-
Neutralization: Pour the concentrated mixture into 50 mL of ice-cold saturated
solution while stirring vigorously. -
Self-Validation Checkpoint: The reaction mixture will initially be a clear/hazy solution containing the hydrobromide salt. Upon neutralization, effervescence (
release) will occur. The cessation of effervescence and stabilization of the aqueous layer at pH 7-8 confirms complete free-base formation. A distinct solid precipitate should form. -
Isolation: Filter the precipitate, wash with cold distilled water, and dry under a vacuum to afford the intermediate.
Protocol B: Non-Aqueous Sandmeyer Conversion to 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
-
System Purging: Flame-dry a 2-neck flask and purge with Argon.
-
Catalyst Suspension: Suspend anhydrous Copper(II) chloride (
, 1.2 eq, 12 mmol) in 40 mL of anhydrous acetonitrile. -
Diazotizing Agent: Add tert-butyl nitrite (
-BuONO, 1.5 eq, 15 mmol) to the suspension via syringe[3]. Warm the mixture to 60-65 °C. -
Inverse Addition: Dissolve the 2-amino-4-(4-ethylphenyl)thiazole (1.0 eq, 10 mmol) in 15 mL of anhydrous acetonitrile. Add this solution dropwise to the heated
/ -BuONO mixture over 30 to 45 minutes[5]. -
Self-Validation Checkpoint: Each drop of the amine solution will trigger immediate effervescence (
gas evolution). The reaction is deemed complete when gas evolution ceases entirely (typically 1-2 hours post-addition). TLC (Hexanes/EtOAc 4:1) should confirm the disappearance of the polar amine spot ( ~0.2) and the appearance of the non-polar chlorothiazole spot ( ~0.7). -
Quenching & Extraction: Cool to room temperature. Quench with 30 mL of 1M HCl to break down copper complexes. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, concentrate, and purify via silica gel flash chromatography.
References
-
Benchchem. 4-(5-Bromothiazol-2-yloxy)phenol | 904961-21-3. Retrieved from: 1
-
Benchchem. Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. Retrieved from:2
-
ACS Publications. Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925. Retrieved from: 4
-
ECHEMI. 51640-36-9, 2-CHLOROTHIAZOLE-5-CARBONITRILE Formula. Retrieved from: 5
-
Benchchem. Hexyl nitrite | 638-51-7. Retrieved from: 3
Sources
Technical Support Center: Chlorothiazole Purification & Impurity Resolution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the purification of chlorothiazole derivatives, such as 2-chloro-5-chloromethyl-1,3-thiazole (CCT) and 2-chlorothiazole-5-thiol.
In pharmaceutical development, simply following a protocol is insufficient; you must understand the causality behind every experimental choice. Impurities in these heterocycles do not merely reduce yield—they can poison downstream catalysts, cause equipment corrosion, and compromise the safety of Active Pharmaceutical Ingredients (APIs). This guide provides field-proven, self-validating strategies to isolate high-purity chlorothiazole products.
The Causality of Chlorothiazole Impurities
Before troubleshooting, we must define the mechanistic origins of the impurities we are trying to remove:
-
Azeotropic By-products: During the synthesis of CCT via chlorination, side reactions generate chlorinated precursors that form azeotropes with the target product, making standard distillation ineffective[1].
-
Oxidative Dimerization: Thiol-bearing derivatives (e.g., 2-chlorothiazole-5-thiol) contain highly nucleophilic sulfur atoms that rapidly oxidize in the presence of atmospheric oxygen to form disulfide-linked dimers[2].
-
Phase Separation (Oiling Out): During recrystallization, if the saturation temperature exceeds the melting point of the solute in the chosen solvent, the compound separates as a supercooled liquid (oil) rather than forming a crystalline lattice[3].
Comprehensive troubleshooting workflow for resolving chlorothiazole impurities.
Troubleshooting Guides & FAQs
Issue 1: Azeotropic Impurities During CCT Distillation
Q: During the vacuum distillation of 2-chloro-5-chloromethyl-1,3-thiazole (CCT), I cannot separate the impurities even with a high reflux ratio. Furthermore, the condensed impurities are corroding my equipment piping. How can I resolve this?
A: This is a classic thermodynamic trap. The impurities present in crude CCT are azeotropic, meaning they co-distill with the product at the same boiling point. Attempting to force separation using a reflux ratio causes these corrosive compounds to condense and fixate within the distillation column[1].
-
The Causality: You cannot rely on physical separation if the boiling points are locked in an azeotrope. You must alter the chemical identity of the impurity.
-
The Solution: Treat the crude CCT with a lower alcohol (e.g., methanol) prior to distillation. The alcohol selectively reacts with the azeotropic impurities, converting them into non-azeotropic, high-boiling compounds. Because the azeotrope is broken, you can perform the vacuum distillation without a reflux ratio, drastically reducing equipment corrosion and improving the distillation recovery of highly pure CCT[1].
Workflow for converting azeotropic impurities in CCT to enable reflux-free distillation.
Issue 2: Oxidative Dimerization of 2-Chlorothiazole-5-thiol
Q: My HPLC analysis shows a significant secondary peak identified as a disulfide-linked dimer. How do I prevent the degradation of 2-Chlorothiazole-5-thiol during purification?
A: The thiol (-SH) group on the thiazole ring is highly susceptible to oxidation.
-
The Causality: Atmospheric oxygen acts as an oxidizing agent, abstracting hydrogen from the thiol groups and forcing two chlorothiazole monomers to form a covalent disulfide (S-S) bond[2]. Heat accelerates this kinetic process.
-
The Solution: You must isolate the system from oxygen. Work strictly under an inert atmosphere (Nitrogen or Argon) and use degassed solvents (sparged with inert gas for 30 minutes prior to use). If utilizing column chromatography, adding a trace amount of a reducing agent like dithiothreitol (DTT) to the eluent can drive a thiol-disulfide exchange, reducing the dimer back to the desired monomer[2].
Issue 3: "Oiling Out" During Recrystallization
Q: When cooling my hot solvent mixture, the chlorothiazole derivative separates as a cloudy oil at the bottom of the flask instead of forming crystals. What causes this, and how do I fix it?
A: "Oiling out" is a common physical phase issue in the purification of thiazole derivatives.
-
The Causality: This occurs when the saturation temperature of the solution is higher than the melting point of the compound. Instead of nucleating into a crystal lattice, the compound crashes out as a supercooled liquid[3]. Shock-cooling the flask directly in an ice bath exacerbates this by forcing rapid, uncontrolled precipitation.
-
The Solution: You must adjust the thermodynamics of the system. Select a solvent system with a lower boiling point so that the compound remains soluble at temperatures closer to its melting point. Furthermore, implement a controlled cooling gradient: allow the flask to cool slowly to ambient room temperature before applying an ice bath[3].
Key Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating methodologies.
Protocol A: Pre-treatment and Vacuum Distillation of CCT
Objective: Break azeotropes to isolate highly pure 2-chloro-5-chloromethyl-1,3-thiazole.
-
Concentration: After the chlorination of 2-chloroallyl isothiocyanate in toluene, heat the mixture under reduced pressure to distill off and recover the toluene solvent[1].
-
Alcohol Pre-treatment: Cool the concentrated crude residue to approximately 39°C. Add a lower alcohol (e.g., methanol) at a ratio of approximately 2% w/w relative to the starting materials[1].
-
Chemical Conversion: Stir the mixture continuously at 60°C for 1 hour. Self-Validation Step: Pull an aliquot and run GC-MS to confirm the disappearance of the azeotropic chlorinated precursors.
-
Vacuum Distillation: Transfer the treated mixture to a distillation apparatus. Perform distillation under reduced pressure (0.8 to 1.3 kPa) with the reflux ratio set to 0 (no reflux). Collect the main distillate at a top temperature of 71°C to 88°C[1].
Protocol B: Anaerobic Recrystallization of 2-Chlorothiazole-5-thiol
Objective: Purify the thiol derivative while preventing disulfide dimer formation.
-
Solvent Degassing: Select a suitable recrystallization solvent (e.g., ethanol/water mix). Sparge the solvent with high-purity Argon for 30 minutes to displace dissolved oxygen[2].
-
Inert Dissolution: Place the crude 2-Chlorothiazole-5-thiol in an Erlenmeyer flask equipped with a rubber septum. Purge the flask with Argon. Inject the hot, degassed solvent via syringe until the solid just dissolves[2].
-
Controlled Crystallization: Wrap the flask in insulation (e.g., glass wool) to ensure a slow cooling rate. Allow it to sit undisturbed until it reaches room temperature, then transfer to an ice bath to maximize crystal yield[2]. Self-Validation Step: If the solution turns cloudy but no crystals form, seed the solution with a pure crystal of the target compound to induce nucleation.
-
Isolation: Filter the crystals rapidly using a Schlenk frit under an inert atmosphere, wash with ice-cold degassed solvent, and dry under high vacuum[2].
Quantitative Data Summary
The following table summarizes the key impurities, detection methods, and the expected impact of the mitigation strategies discussed.
| Target Compound | Impurity Type | Detection Method | Mitigation Strategy | Expected Purity Increase |
| CCT | Azeotropic Chlorinated Precursors | GC-MS / HPLC | Methanol pre-treatment prior to distillation (Reflux Ratio = 0). | Crude (~30%) → >98%[1] |
| 2-Chlorothiazole-5-thiol | Disulfide-linked Dimers | HPLC (Reversed-Phase) | Inert atmosphere (Ar/N2), degassed solvents, DTT addition. | Minimizes dimer to <0.5%[2],[4] |
| Thiazole Derivatives | Supercooled Liquid (Oiling out) | Visual / Melting Point | Lower BP solvent selection, slow cooling gradient. | Prevents total batch loss[3] |
References
- Takeda Chemical Industries, Ltd. "Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole." US Patent US20070149785A1.
Sources
Troubleshooting low reactivity of 2-chloro group in substitution reactions
[
Decision tree for troubleshooting unreactive 2-chloroheterocycles in substitution reactions.
Module 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
Q: I am trying to displace a 2-chloro group on a pyridine ring with a secondary aliphatic amine, but I am recovering starting material. Why isn't the nitrogen atom providing enough activation?
A: While 2-chloropyridine is significantly more reactive than unactivated chlorobenzene, it is still approximately
Q: I cannot change my nucleophile or starting material. How can I chemically activate the 2-chloroheterocycle to force the SNAr? A: The most robust chemical workaround is the Pyridine N-oxide Activation Strategy . By oxidizing the pyridine nitrogen, you drastically alter the electronic distribution of the ring. Pyridine N-oxides are orders of magnitude more reactive toward nucleophilic substitution at the 2- and 4-positions than their neutral pyridine counterparts[3]. After the SNAr is complete, the N-oxide can be easily reduced back to the free pyridine.
Protocol 1: N-Oxide Activation & SNAr Workflow
This protocol is designed as a self-validating system; intermediate mass shifts guarantee that the electronic activation was successful before proceeding to the substitution step.
-
Oxidation : Dissolve the 2-chloropyridine (1.0 eq) in dichloromethane (DCM). Add m-CPBA (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 4-6 hours.
-
Validation Check: Monitor via LC-MS. The N-oxide will typically elute earlier than the starting material and show a distinct [M+16] mass shift. Do not proceed until complete conversion is observed.
-
-
Workup : Quench with saturated aqueous
, extract with DCM, wash with , and concentrate to isolate the 2-chloropyridine N-oxide. -
SNAr : Dissolve the N-oxide (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO). Add the amine nucleophile (1.5 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 80 °C for 12 hours.
-
Reduction : To the crude reaction mixture (or isolated intermediate), add Phosphorus trichloride (
, 2.0 eq) at 0 °C, or use milder conditions like Palladium on Carbon (Pd/C) with ammonium formate, to deoxygenate the ring and yield the substituted 2-aminopyridine.
Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) Troubleshooting
Q: I abandoned SNAr and switched to a Buchwald-Hartwig amination, but my reaction turns black immediately and yields no product. What is happening? A: The rapid formation of "black palladium" indicates severe catalyst decomposition. In 2-chloroheterocycles, the basic nitrogen atom is perfectly positioned to coordinate with the electrophilic Palladium(II) intermediate after oxidative addition, forming a stable, unreactive chelate. This poisons the catalytic cycle. Additionally, the oxidative addition of Pd(0) into a C–Cl bond is inherently slower than into C–Br or C–I bonds, leaving the active catalyst exposed to degradation pathways for longer periods.
Q: Which ligand/catalyst systems are best suited to overcome this coordination and activate the C–Cl bond? A: To prevent nitrogen coordination and accelerate oxidative addition, you must use sterically demanding, electron-rich biaryl phosphine ligands. Ligands developed by the Buchwald group, specifically BrettPhos and RuPhos , are the gold standard for 2-chloropyridines[4]. Their bulky structure creates a tight coordination sphere around the palladium, physically blocking the pyridine nitrogen from binding, while their electron-rich nature facilitates rapid insertion into the stubborn C–Cl bond.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridines
This methodology utilizes pre-formed catalysts to bypass the highly variable initiation rates of traditional Pd2(dba)3/ligand mixtures.
-
Preparation : In a nitrogen-filled glovebox, charge an oven-dried vial with the 2-chloropyridine (1.0 eq), the amine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Catalyst Loading : Add a pre-formed Palladium Generation 3 or 4 precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%).
-
Causality Insight: Using a G3/G4 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species upon mild base activation. This is critical for outcompeting catalyst deactivation by the heterocycle.
-
-
Reaction : Add anhydrous, degassed 1,4-dioxane or toluene to achieve a 0.2 M concentration. Seal the vial, remove from the glovebox, and heat at 80-100 °C for 4-12 hours.
-
Validation Check: Monitor the reaction visually and via LC-MS. A successful oxidative addition and coupling will be indicated by the consumption of the 2-chloropyridine and the absence of black palladium precipitate in the first 2 hours of the reaction.
-
-
Workup : Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove inorganic salts and residual palladium, and concentrate for purification.
Quantitative Reactivity Comparison
To guide your experimental design, refer to the following benchmarking data for substitution at the 2-position of various aromatic systems:
| Substrate | Relative SNAr Reactivity | Primary Challenge | Recommended Troubleshooting Strategy |
| Chlorobenzene | 1 (Baseline) | No activating groups | Requires Pd-catalysis (Buchwald-Hartwig) or extreme harsh conditions. |
| 2-Chloropyridine | N-coordination to Pd; moderate LUMO | N-oxide activation for SNAr; BrettPhos/RuPhos for Pd-catalysis. | |
| 2-Fluoropyridine | Expensive starting material | Excellent for SNAr; use polar aprotic solvents (DMF/DMSO). | |
| 2-Chloropyrimidine | Highly reactive, prone to hydrolysis | Standard SNAr works well; avoid aqueous bases if hydrolysis is a concern. |
References
1.[2] A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors, ChemRxiv. URL: [Link] 2.[1] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?, PMC (NIH). URL:[Link] 3.[4] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook, ACS Publications. URL: [Link] 4.[3] Lewis Acids for the Activation of Pyridines for Further Functionalisation, University of Bath. URL:[Link]
Sources
Optimizing solvent selection for recrystallization of ethylphenyl thiazoles
Status: Operational Ticket ID: #REC-TZ-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Dual-Nature Challenge
Welcome to the technical support hub. You are likely here because your ethylphenyl thiazole derivative is behaving unpredictably—either refusing to crystallize, oiling out, or trapping impurities.
The Core Problem: Ethylphenyl thiazoles possess a "schizophrenic" solubility profile. The thiazole ring is electron-rich and moderately polar (accepting H-bonds), while the ethylphenyl substituent adds significant lipophilicity and van der Waals surface area.
-
Too Polar (e.g., Water/Methanol): The ethylphenyl tail forces the molecule out of solution too fast, leading to amorphous precipitation.
-
Too Non-Polar (e.g., Hexane): The thiazole ring aggregates, often leading to oils rather than crystal lattices.
This guide provides the logic to balance these opposing forces.
Module 1: Solvent System Selection
Q: How do I select the initial solvent system for a new ethylphenyl thiazole derivative?
A: Do not rely on trial and error. Use the Dielectric Constant (
The "Goldilocks" Zone for Thiazoles
For ethylphenyl thiazoles, single solvents often fail. We recommend Binary Solvent Systems . The following table ranks solvents by their Dielectric Constant (
| Solvent Class | Solvent | Boiling Point (°C) | Suitability | Technical Note | |
| Non-Polar (Antisolvent) | Hexane / Heptane | 1.9 | 68 / 98 | High | Excellent antisolvent; forces phenyl-stacking. |
| Aromatic | Toluene | 2.4 | 110 | Medium | Good for highly lipophilic derivatives; risks solvates. |
| Ether | THF | 7.5 | 66 | Low | Often too soluble; difficult to recover yield. |
| Chlorinated | DCM | 8.9 | 40 | Low | BP is too low for effective thermal gradient. |
| Ester (Solvent) | Ethyl Acetate | 6.0 | 77 | High | Primary Choice. Good polar/non-polar balance. |
| Alcohol (Solvent) | Ethanol (EtOH) | 24.5 | 78 | High | Excellent H-bond donor for thiazole nitrogen. |
| Polar (Antisolvent) | Water | 80.1 | 100 | Medium | Use sparingly with EtOH; risks oiling out. |
Workflow: Logic-Driven Selection
The following logic gate describes the decision process for selecting your solvent system based on initial solubility observations.
Figure 1: Decision matrix for selecting the optimal binary solvent system based on initial solubility behavior.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a yellow/brown oil at the bottom of the flask instead of crystals. Why?
A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[5] This occurs when the melting point of your ethylphenyl thiazole in the solvent mixture is lower than the temperature at which saturation occurs. The "ethyl" chain lowers the lattice energy, making the compound prone to melting before it crystallizes.
The Fix: The "Cloud Point" Approach You must induce nucleation before the phase separation occurs.
-
Re-dissolve: Heat the mixture until the oil dissolves completely into a homogeneous solution.
-
Temperature Cycling: Cool the solution only until it becomes slightly turbid (the cloud point).
-
Seeding: Immediately add a "seed" crystal (or scratch the glass) at this cloud point temperature.
-
Insulation: Wrap the flask in foil or a towel. Do not use an ice bath yet. The heat of crystallization needs to dissipate slowly to prevent the oil phase from re-emerging.
Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Advanced Optimization & Protocols
Q: I have crystals, but the yield is low (<50%). How do I optimize?
A: Low yield in thiazoles often stems from the "Common Ion Effect" being too weak. You likely stopped cooling at Room Temperature (RT).
-
Protocol Adjustment: Ethylphenyl thiazoles have significant solubility in EtOAc even at RT. You must cool to 0°C or -10°C to maximize yield.
-
The Antisolvent Trap: If using EtOAc/Hexane, increasing the Hexane ratio forces precipitation. However, adding Hexane too fast causes impurity occlusion.
Standard Operating Procedure (SOP): Rapid Solvent Screening
Objective: Determine the optimal solvent ratio for >80% recovery.
-
Preparation: Place 50 mg of crude ethylphenyl thiazole in a 4 mL vial.
-
Primary Solvent Addition: Add Ethyl Acetate dropwise with heating (using a heat gun or block) until dissolved. Record Volume (
). -
Antisolvent Titration: While keeping the solution near boiling, add Hexane dropwise.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethyl Acetate to clear the solution.
-
-
Controlled Cooling:
-
Allow vial to cool to RT on a wood block (insulator).
-
Observation: If oil forms, reheat and add more Ethyl Acetate. If crystals form, record the habit (needles vs. plates).
-
-
Harvest: Cool to 0°C for 30 minutes. Filter and calculate recovery.[6]
Target Metrics:
-
Yield: >85%
-
Purity: Single spot on TLC (check UV 254nm).
-
Residual Solvent: Must meet ICH Q3C limits (EtOAc < 5000 ppm).
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization thermodynamics and solvent dielectric properties).
-
International Conference on Harmonisation (ICH). Guideline for Residual Solvents Q3C(R8). 2021 .
-
BenchChem. Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. 2025 . (General guidance on thiazole solubility profiles).
-
National Institutes of Health (NIH). Synthesis and Structure Determination of Substituted Thiazole Derivatives. 2023 . (Specific protocols for ethyl/methyl substituted thiazole crystallization).
Sources
Technical Guide: Stability & Storage of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
Introduction: The Stability Paradox
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole is a critical heteroaromatic building block, widely valued for its utility in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (
While the thiazole ring is generally aromatic and stable, the electron-withdrawing nature of the nitrogen atom at position 3 activates the C2 position, making it susceptible to nucleophilic attack by atmospheric moisture. This guide provides a self-validating storage ecosystem designed to prevent the autocatalytic hydrolysis cycle that degrades this reagent.
Module 1: The Science of Degradation
To prevent degradation, one must understand the mechanism. The primary failure mode is Hydrolytic Dehalogenation , followed by tautomerization.
The Autocatalytic Trap
The degradation of this compound is not linear; it is autocatalytic .
-
Initiation: Trace moisture attacks the C2 position.
-
Release: The reaction expels Hydrogen Chloride (HCl).
-
Acceleration: The generated HCl protonates the thiazole nitrogen (N3), making the C2 carbon significantly more electrophilic and accelerating further hydrolysis.
Visualizing the Pathway
The following diagram illustrates the degradation mechanism you are fighting against.
Figure 1: The autocatalytic hydrolysis cycle. Note the red dashed line indicating how the byproduct (HCl) feeds back into the system to accelerate degradation.
Module 2: Storage Protocols (The "Dry-Chain" System)
Do not rely on standard refrigeration alone. Cold temperatures slow the kinetics (Arrhenius equation), but they do not stop the chemistry if moisture is present. Implement the "Dry-Chain" protocol.
The Hierarchy of Storage
| Tier | Condition | Shelf Life Est.[1][2][3] | Recommended For |
| Gold | Argon-flushed, Parafilm-sealed, -20°C | > 2 Years | Long-term archiving |
| Silver | Desiccator with P₂O₅, 4°C | 6-12 Months | Active use (Weekly) |
| Bronze | Tightly capped, Ambient Temp | < 1 Month | Immediate synthesis |
Step-by-Step Archival Protocol (Gold Standard)
-
Container Selection: Use amber borosilicate glass vials with Teflon (PTFE) lined caps. Why? Amber blocks UV (preventing photo-oxidation), and PTFE prevents HCl from corroding the seal.
-
Inert Gas Purge: Before closing, gently flow Argon or Nitrogen over the solid for 15-30 seconds. Why? This displaces humid air from the headspace.
-
The Secondary Barrier: Place the sealed vial inside a heat-sealable Moisture Barrier Bag (MBB) containing a packet of activated silica gel or molecular sieves.
-
Temperature: Store at -20°C .
-
Critical Warning: When retrieving from -20°C, allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture directly onto the solid, ruining the batch.
-
Module 3: Troubleshooting & FAQs
Scenario A: "My solid has turned into a sticky yellow gum."
-
Diagnosis: Advanced hydrolysis. The "stickiness" is often due to the hygroscopic nature of the HCl salts formed during degradation, which pull in more water from the air.
-
Can I save it?
-
Small Scale (<1g):No. Discard. The cost of purification exceeds the value.
-
Large Scale (>10g): Possible. Dissolve in Ethyl Acetate, wash with saturated NaHCO₃ (to remove HCl and phenolic impurities), dry over MgSO₄, and recrystallize from Hexanes/EtOAc.
-
Scenario B: "I see a new peak in the LC-MS."
-
Diagnosis: Check the mass shift.
-
Parent Mass: ~223.7 Da (Cl isotope pattern).
-
Impurity Mass: ~205.3 Da.
-
Logic: Loss of Cl (-35.5) + Gain of OH (+17) = Net loss of ~18.5 Da.
-
Scenario C: "The material smells acrid/acidic."
-
Diagnosis: HCl gas accumulation.
-
Action: Vent the vial in a fume hood immediately. The material is degrading.[4][5] Perform a purity check (TLC/HPLC) before use.
Scenario D: "Can I use a vacuum desiccator?"
-
Answer: Yes, but with a caveat. Do not apply high vacuum directly to the open solid if it is a fine powder, as you may sublime it or suck it into the manifold. Use a desiccator with a static drying agent (Phosphorus Pentoxide - P₂O₅ is superior to Silica for this specific compound).
Module 4: Quality Control & Validation
Before committing this reagent to a high-value step (e.g., a GMP coupling reaction), validate its integrity.
Rapid Purity Decision Tree
Figure 2: Rapid QC workflow. Visual and olfactory cues are often faster indicators of hydrolysis than setting up an HPLC run.
Analytical Parameters
-
TLC: Silica Gel 60 F254. Eluent: 20% Ethyl Acetate in Hexanes. The chlorothiazole travels near the solvent front; the hydrolyzed product (more polar) stays near the baseline.
-
1H NMR (CDCl₃): Look for the disappearance of the sharp singlet at the C5 position of the thiazole ring (approx 7.0-7.5 ppm region, depending on exact shielding) and the emergence of broad exchangeable protons if hydrolysis has occurred.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text establishing the reactivity of 2-halothiazoles toward nucleophilic substitution).
-
Guram, A. S., et al. (2007).[6] "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." Journal of Organic Chemistry, 72(14), 5104-5112. (Details stability and handling of heteroaryl chlorides in coupling reactions). [6]
-
IPC/JEDEC. (2022). J-STD-033D: Handling, Packing, Shipping and Use of Moisture, Reflow, and Process Sensitive Devices. (Industry standard for "Dry Pack" methodologies adapted here for chemical storage).
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-phenylthiazole Product Specification & Safety Data Sheet. (Provides baseline physical properties for the phenyl-analog used as a reference).
Sources
- 1. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Moisture sensitivity level - MSL - SURFACE MOUNT PROCESS [surfacemountprocess.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.viu.ca [web.viu.ca]
- 6. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physical chemistry hurdles of challenging small molecules in drug discovery.
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole represents a classic "brick dust" and "grease" hybrid molecule. The rigid thiazole core, combined with the hydrophobic 4-ethylphenyl moiety and the lipophilic chlorine atom, results in a high partition coefficient (LogP) and significant crystal lattice energy. When transitioning this compound from organic stock solutions into aqueous biological assays, the entropic penalty of cavity formation in water is immense. This thermodynamic instability drives rapid supersaturation, nucleation, and precipitation[1].
This guide provides field-proven, self-validating troubleshooting strategies to maintain the solubility and integrity of this compound in your experimental workflows.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: My compound instantly turns cloudy when I dilute my 10 mM DMSO stock directly into PBS. What is happening, and how do I fix it? Causality: You are experiencing "solvent shock." Direct dilution of a highly concentrated DMSO stock into an aqueous buffer causes a rapid shift in solvent polarity. The compound exceeds its kinetic solubility limit, leading to the formation of nanometer-sized particulates that eventually aggregate into visible precipitate[2]. Up to 50% of lipophilic compounds in screening libraries face this exact precipitation issue, which can severely skew assay results[3]. Solution: Implement an Intermediate Serial Dilution Strategy . Instead of a single large-fold dilution directly into water, perform serial dilutions in 100% DMSO first. Once you reach a concentration just 100x of your final assay concentration, perform a single step-down into the aqueous buffer with rapid mixing[4].
Q2: I need to test this thiazole derivative in a cell-based assay, but my cells cannot tolerate >0.5% DMSO. How do I keep the compound dissolved without killing the cells? Causality: Co-solvents like DMSO or ethanol are toxic to mammalian cells at high concentrations. When you are restricted to ≤0.5% DMSO, the co-solvent effect is insufficient to keep the highly lipophilic 4-ethylphenyl group solvated. Solution: Utilize Cyclodextrin Inclusion Complexation . Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic chlorothiazole/ethylphenyl structure, while the hydrophilic exterior hydroxyl groups maintain excellent aqueous solubility[5]. This masks the hydrophobicity from the aqueous environment without requiring toxic DMSO concentrations.
Q3: My biochemical enzyme assay readouts are erratic, showing false positives in one run and false negatives in another. The solution looks clear to the naked eye. Why? Causality: You are likely dealing with nano-aggregation. Even if the solution appears clear, the compound may have formed colloidal aggregates (typically 100–500 nm in size). These aggregates can sequester the target enzyme, scatter light in fluorescence/absorbance readouts, or act as non-specific inhibitors[2]. Solution: Add a non-ionic surfactant. Supplementing your assay buffer with 0.01% to 0.05% Tween-20 or Pluronic F-68 lowers the surface tension and stabilizes the metastable supersaturated state, preventing the transition from dissolved monomer to colloidal aggregate[6].
Section 2: Decision Matrix & Workflows
To determine the optimal solubilization strategy for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole, follow the logical decision tree below based on your specific assay constraints.
Caption: Troubleshooting logic for resolving thiazole precipitation in aqueous assays.
Section 3: Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. Do not proceed to biological testing without confirming solubility via the validation steps provided.
Protocol A: Optimized DMSO-to-Aqueous Serial Dilution
Purpose: To prevent kinetic precipitation of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole during biochemical assay preparation[4].
-
Prepare Master Stock: Dissolve the compound in 100% anhydrous, cell-culture grade DMSO to a concentration of 10 mM.
-
Validation: Inspect under a strong light source; the solution must be optically clear with no visible particulates.
-
-
Serial Dilution in Organic Phase: Prepare all intermediate concentration curves in 100% DMSO. For example, if your target assay concentrations range from 10 µM to 10 nM, prepare a DMSO plate ranging from 1 mM to 1 µM (exactly 100x the final concentration).
-
Aqueous Priming: Aliquot your aqueous assay buffer (e.g., PBS + 0.01% Tween-20) into the final assay plate.
-
The Solvent Shift (Critical Step): Using a multichannel pipette, transfer 1 part of the 100x DMSO stock into 99 parts of the aqueous buffer. Crucial: Dispense the DMSO directly into the liquid (not on the well wall) and immediately mix by pipetting up and down 5 times to prevent localized supersaturation.
-
Validation: Measure the absorbance of the wells at 600 nm. A baseline reading (equal to a DMSO-only vehicle control) confirms the absence of light-scattering precipitates.
Protocol B: HP-β-CD Inclusion Complexation (Freeze-Drying Method)
Purpose: To create a stable, water-soluble complex for cell-based or in vivo studies where organic solvents are prohibited[5].
-
Guest Preparation: Dissolve 1 molar equivalent of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole in a minimal volume of ethanol.
-
Host Preparation: Dissolve 1.5 molar equivalents of HP-β-CD in purified water.
-
Complexation: Slowly add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 25°C. Stir for 48 hours to allow thermodynamic equilibrium of the inclusion process.
-
Solvent Removal: Flash-freeze the solution using liquid nitrogen, then lyophilize (freeze-dry) for 48–72 hours at -50°C under vacuum to sublime all solvents.
-
Validation: Reconstitute the resulting fluffy white powder in pure water. Analyze via Differential Scanning Calorimetry (DSC). The disappearance of the thiazole derivative's sharp melting endotherm confirms successful inclusion into the cyclodextrin cavity.
Caption: Experimental workflow for preparing HP-β-CD inclusion complexes via freeze-drying.
Section 4: Quantitative Comparison of Solubilization Strategies
Summarizing the physicochemical approaches allows for rapid decision-making based on your specific assay constraints.
| Solubilization Strategy | Mechanism of Action | Max Final Concentration (Est.) | Primary Advantage | Primary Limitation | Best Suited For |
| Co-solvency (DMSO) | Lowers dielectric constant of the medium | ~10 - 50 µM | Simple, rapid preparation | Cellular toxicity (>0.5%), protein denaturation | Biochemical enzyme assays |
| Surfactants (Tween-20) | Micellar encapsulation & surface tension reduction | ~50 - 100 µM | Prevents nano-aggregation | Can disrupt lipid bilayers in cell assays | High-throughput screening (HTS) |
| HP-β-CD Complexation | Host-guest hydrophobic inclusion | >1 mM | Excellent biocompatibility | Time-consuming preparation | In vivo PK/PD, Cell-based assays |
| Lipid-based (SMEDDS) | Solubilization in lipid droplets | >5 mM | High systemic absorption | Complex formulation matrix | Oral bioavailability studies |
References
Sources
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Thiazole Cyclization & Minimizing Byproducts
Welcome to the Thiazole Synthesis Technical Support Center. As drug development professionals and synthetic chemists, achieving high-fidelity cyclization in thiazole synthesis—particularly via the Hantzsch reaction—is critical. While the classical condensation of
This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating standard operating procedures (SOPs) to ensure high yields and stereochemical integrity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My LC-MS shows a high percentage of uncyclized hydroxythiazoline intermediates. How do I drive the dehydration step to completion without degrading my product?
Causality & Solution: The Hantzsch synthesis proceeds via an initial
Q2: I am observing significant formation of regioisomers (e.g., 2-imino-2,3-dihydrothiazoles). What is the mechanistic cause and how can I prevent it?
Causality & Solution: Isomeric impurities, specifically 2-imino-2,3-dihydrothiazoles, form predominantly under highly acidic conditions[5]. As the cyclization progresses, one equivalent of hydrohalic acid (e.g., HBr or HCl) is generated. If this acid is not scavenged, the pH drops, protonating the thioamide sulfur. This forces the nitrogen atom of the thioamide to outcompete the sulfur for the initial nucleophilic attack on the
Q3: How do solvent choice and heating methods influence the formation of thermal degradation byproducts? Causality & Solution: Classical protocols rely on refluxing protic solvents (like ethanol), which can lead to solvolysis byproducts or sluggish reaction rates for sterically hindered substrates. Prolonged heating in conventional oil baths often causes localized thermal degradation (charring) and oxidative byproducts. Transitioning to microwave irradiation in polar aprotic solvents (e.g., DMF) or green aqueous systems can drastically reduce reaction times from hours to minutes[7]. Microwave synthesis provides uniform dielectric heating, which kinetically outcompetes degradation pathways, resulting in cleaner crude profiles and yields exceeding 85%[7].
Part 2: Workflows & Logic Diagrams
The following diagrams illustrate the mechanistic divergence during thiazole formation and the logical troubleshooting steps required to correct byproduct formation.
Mechanistic divergence in thiazole synthesis leading to target products or byproducts.
Troubleshooting logic tree for resolving low yields in thiazole cyclization.
Part 3: Quantitative Data & Optimization
The table below synthesizes literature-validated conditions for optimizing the Hantzsch thiazole synthesis, demonstrating the inverse relationship between advanced dehydration/heating techniques and byproduct formation[3][4][5][7].
| Reaction Condition | Additive / Catalyst | Heating Method | Major Byproduct Observed | Yield of Target Thiazole |
| Ethanol, Reflux | None (Acidic pH) | Conventional Oil Bath (80 °C) | 2-Imino-2,3-dihydrothiazole (15-20%) | 55-65% |
| DME, Room Temp | None | Hydroxythiazoline (Stalled) | < 10% (as thiazole) | |
| DME, Room Temp | None (Two-step dehydration) | Minimal (< 2%) | 85-90% | |
| DMF, 130 °C | Microwave (300 W, 10 min) | Thermal degradation (< 5%) | 80-92% | |
| Water/Ethanol | Burgess Reagent | Conventional (70 °C) | Minimal (< 5%) | 85-95% |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trust in your synthetic workflows, utilize the following self-validating Standard Operating Procedures (SOPs). Each protocol contains built-in analytical checkpoints.
Protocol A: Microwave-Assisted One-Pot Hantzsch Synthesis
Best for: Sterically hindered substrates and minimizing thermal degradation.
-
Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine the
-haloketone (1.0 mmol) and the thioamide (1.05 mmol). Causality Note: A slight excess of thioamide ensures complete consumption of the lachrymatory haloketone. -
Solvent & Base Addition: Add 3 mL of anhydrous DMF and 1.0 mmol of
. Seal the vial with a crimp cap. -
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 130 °C with an initial power of 300 W for 10 minutes[7].
-
Validation Checkpoint (Self-Validation): Withdraw 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS.
-
Pass Criteria: Complete disappearance of the starting materials and absence of the intermediate mass
. -
Fail Criteria: If the hydroxythiazoline intermediate is present, re-subject to microwave irradiation for an additional 5 minutes.
-
-
Work-up: Cool the mixture to room temperature. Pour into 20 mL of ice-cold 5% aqueous
solution to precipitate the product. Filter through a Buchner funnel, wash with cold water, and dry under a vacuum.
Protocol B: Holzapfel-Meyers-Nicolaou Modification
Best for: Chiral amino acid-derived thioamides where racemization must be strictly avoided.
-
Intermediate Formation: Dissolve the chiral thioamide (1.0 mmol) and
-bromocarbonyl compound (1.1 mmol) in 5 mL of dry dimethoxyethane (DME). Add solid (1.5 mmol) and stir at room temperature for 12 hours[3]. -
Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc). Ensure complete conversion to the more polar hydroxythiazoline intermediate. Do not apply heat, as this will trigger epimerization[3].
-
Dehydration: Cool the reaction mixture to 0 °C. Sequentially add pyridine (3.0 mmol) followed by dropwise addition of trifluoroacetic anhydride (TFAA, 1.5 mmol). Stir for 30 minutes at 0 °C, then add triethylamine (TEA, 3.0 mmol) and allow the mixture to warm to room temperature over 2 hours[2].
-
Isolation: Quench the reaction with saturated aqueous
. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure. Purify via flash column chromatography.
References
-
ResearchGate. "Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis". URL: [Link]
-
IntechOpen. "Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles". URL: [Link]
-
Semantic Scholar. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide". URL: [Link]
-
ChemRxiv. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach". URL: [Link]
-
PMC. "Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets". URL:[Link]
-
DOI. "Emerging green synthetic routes for thiazole and its derivatives: Current perspectives". URL: [Link]
-
ResearchGate. "Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides". URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Technical Support Center: Overcoming Catalyst Poisoning in Thiazole Chemistry
Topic: Resolving catalyst poisoning issues when using sulfur-containing thiazoles Audience: Researchers, Process Chemists, and Drug Discovery Scientists Format: Interactive Troubleshooting Guide & FAQs
Core Challenge: The "Soft-Soft" Mismatch
Thiazoles are notorious for deactivating transition metal catalysts, particularly Palladium (Pd) and Platinum (Pt). The root cause is the soft-soft interaction between the sulfur atom (a soft Lewis base) and the metal center (a soft Lewis acid).
Unlike simple steric hindrance, this is an electronic "poisoning" effect where the thiazole sulfur coordinates irreversibly to the active metal site, displacing labile ligands and arresting the catalytic cycle (specifically blocking oxidative addition or transmetallation).
Troubleshooting Guide (Q&A)
Issue 1: My Suzuki-Miyaura coupling with a 2-bromothiazole stalls at <20% conversion.
Diagnosis: You are likely using a "standard" catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ . These phosphine ligands are not bulky enough to prevent the thiazole sulfur from binding to the Pd center. The sulfur atom competes effectively with the phosphine, forming a catalytically inactive [Pd(thiazole)ₙ] complex.
Solution: The "Bulky Shield" Strategy Switch to a catalyst system with sterically demanding, electron-rich ligands . These ligands create a protective "cone" around the Pd center that physically excludes the sulfur atom while allowing the smaller oxidative addition to proceed.
-
Recommendation A (Phosphines): Use XPhos , SPhos , or RuPhos with a precatalyst like XPhos Pd G3 . The biaryl backbone provides the necessary steric bulk.
-
Recommendation B (NHCs): Use Pd-PEPPSI-IPr .[1][2] The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and binds Pd tightly, preventing displacement by sulfur.
Issue 2: The reaction works initially but dies after 1 hour (Catalyst Deactivation).
Diagnosis: This indicates gradual poisoning or "Pd black" precipitation. As the reaction proceeds, the concentration of the thiazole product (which may be more coordinating than the starting material) increases, eventually overwhelming the catalyst.
Solution: Additives and Scavengers [3]
-
Copper(I) Thiophene-2-carboxylate (CuTC): While famous for Stille couplings, adding 10-20 mol% CuTC can facilitate transmetallation in Suzuki couplings of thiazoles. It acts as a "scavenger" that preferentially binds to the sulfur, or facilitates a "copper effect" that bypasses the sluggish transmetallation step.
-
Increase Catalyst Loading: Thiazole couplings often require 3–5 mol% Pd loading, compared to the standard 0.5–1 mol% for phenyl-phenyl couplings.
Issue 3: I am observing regioselectivity issues (C2 vs. C5 coupling).
Diagnosis: Thiazoles have two reactive sites. C2 (between S and N) is most acidic and prone to deprotonation/lithiation, while C5 is nucleophilic. In cross-couplings, if you are using a base like LiHMDS or NaOtBu , you might be inadvertently triggering C-H activation at C2 instead of the desired halogen displacement.
Solution: Base Selection
-
Switch to milder, inorganic bases like K₃PO₄ or Cs₂CO₃ .
-
Use a solvent system like 1,4-Dioxane/Water (4:1) . The water helps solubilize the inorganic base, keeping the reaction mechanism strictly within the Suzuki cycle and suppressing competing C-H activation pathways.
Visualizing the Mechanism
The following diagram illustrates the competitive binding mechanism and how bulky ligands resolve the issue.
Caption: Figure 1. Mechanism of catalyst poisoning by thiazole sulfur (Red Path) vs. protection by sterically demanding ligands (Green Path).
Comparative Data: Ligand Performance
The table below summarizes the efficiency of different catalyst systems for the coupling of 2-bromothiazole with phenylboronic acid .
| Catalyst System | Ligand Type | Yield (24h) | Status | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | < 15% | Failed | Severe sulfur poisoning; Pd black formation. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 30-40% | Poor | Bite angle insufficient to block S-coordination. |
| Pd(OAc)₂ / XPhos | Bulky Biaryl Phosphine | 88% | Excellent | High steric bulk prevents S-binding. |
| Pd-PEPPSI-IPr | NHC (Carbene) | 92% | Optimal | Strong sigma-donation + bulk; highly stable. |
Validated Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole using Pd-PEPPSI-IPr
Objective: Synthesize 2-phenylthiazole while avoiding catalyst deactivation.
Reagents:
-
2-Bromothiazole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2.0 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/MeOH (1:1) or Dioxane/H₂O (4:1)
Step-by-Step Workflow:
-
Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, add the boronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (2 mol%).
-
Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (Note: Pd-PEPPSI is air-stable, but the active cycle requires oxygen-free conditions to prevent protodeboronation).
-
Addition: Add the solvent (degassed) and 2-bromothiazole (1.0 equiv) via syringe.
-
Reaction: Heat the block to 80°C for 4–16 hours.
-
Checkpoint: The solution should remain a clear orange/brown. If it turns black and precipitates rapidly, poisoning has occurred (check reagent purity).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Why this works: The IPr ligand on the PEPPSI catalyst features bulky isopropyl groups that hang over the metal center. When the "throw-away" pyridine ligand dissociates to initiate the cycle, the massive IPr ligand prevents the thiazole sulfur from approaching the Pd, forcing the reaction to proceed via the halide (oxidative addition).
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling.[1][2][4] Chemistry – A European Journal.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). Troubleshooting Catalyst Poisoning in Thiazole Reactions.
-
Sigma-Aldrich. (2024). PEPPSI™ Catalysts Overview and Applications.
-
Kalinin, V. N. (2004). Carbon-Carbon Bond Formation in Heterocycles via Transition Metal Catalysis. Russian Chemical Reviews.
Sources
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 3. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
Validation & Comparative
Advanced HPLC Method Development for Purity Assessment of Thiazole Derivatives: A Comparative Guide
By: Senior Application Scientist
Thiazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, frequently utilized in the development of anti-inflammatory, antimicrobial, and antineoplastic agents[1]. However, ensuring the purity of these compounds presents a formidable analytical challenge. The accurate identification and quantification of process impurities and degradation products is a strict regulatory requirement to guarantee pharmaceutical safety and efficacy[2].
As an application scientist, I frequently encounter methods that fail during validation or transfer because they were developed using a trial-and-error approach rather than rational chemical design. When developing stability-indicating analytical procedures, the primary challenge is the coelution of structurally similar degradation products and the active pharmaceutical ingredient (API)[3].
This guide objectively compares the performance of traditional alkyl-chain stationary phases against specialized aromatic phases, providing a field-proven, self-validating methodology for the purity assessment of thiazole derivatives.
The Causality of Method Design: Beyond Trial and Error
To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand the physicochemical nature of the analyte. Thiazole rings contain both a basic nitrogen and an electron-rich sulfur atom. This dual nature dictates our chromatographic strategy.
Stationary Phase Selection: Why Standard C18 Often Fails
Most generic method development screens default to a standard C18 (Octadecylsilane) column. C18 relies almost exclusively on hydrophobic (dispersive) interactions. However, process impurities of thiazole derivatives are often positional isomers or desmethyl analogs. Because their hydrophobicities are nearly identical to the API, C18 columns frequently fail to provide adequate selectivity, leading to coelution[2].
The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce
Mobile Phase & pH Control: Taming the Basic Nitrogen
Thiazole derivatives typically possess a basic nitrogen that can interact with residual acidic silanols on the silica support, causing severe peak tailing. To mitigate this, the mobile phase pH must be strictly controlled. Using an acidic mobile phase—such as 0.1% Orthophosphoric acid (OPA) or Formic acid at pH ~2.5—ensures the basic nitrogen is fully protonated[5]. While this increases the polarity of the analyte, it locks the molecule into a single ionization state, preventing peak broadening and suppressing residual silanol activity.
Fig 1. Rational HPLC method development logic for thiazole derivatives.
Comparative Performance Data: C18 vs. Phenyl-Hexyl
To objectively demonstrate the impact of stationary phase chemistry, we compared a standard C18 column against a Phenyl-Hexyl column using a synthetic mixture containing a primary Aminothiazole API and three closely related synthetic impurities (Impurity A, B, and C).
Both columns were tested under identical optimized gradient conditions using 0.1% OPA in Water (Mobile Phase A) and 0.1% OPA in Acetonitrile (Mobile Phase B)[5].
Table 1: Chromatographic Performance Comparison
| Analyte | C18 Retention Time (min) | C18 Resolution ( | C18 Tailing ( | Phenyl-Hexyl Retention Time (min) | Phenyl-Hexyl Resolution ( | Phenyl-Hexyl Tailing ( |
| Impurity A | 4.12 | N/A | 1.65 | 4.45 | N/A | 1.10 |
| API (Thiazole) | 5.85 | 3.1 | 1.72 | 6.30 | 5.4 | 1.05 |
| Impurity B * | 6.10 | 1.2 (Fails) | 1.80 | 7.15 | 2.8 (Passes) | 1.12 |
| Impurity C | 8.45 | 6.5 | 1.55 | 8.90 | 5.1 | 1.08 |
*Critical Pair: API and Impurity B.
Data Interpretation:
The standard C18 column failed to adequately resolve the API from Impurity B (
Step-by-Step Methodology: A Self-Validating Protocol
Implementing Quality by Design (QbD) principles ensures that Core Quality Attributes (CQAs) such as resolution and specificity are built into the method from the ground up[6]. The following protocol is designed as a self-validating system ; it incorporates automated logic gates that halt the analysis if system suitability criteria are not met, ensuring absolute data integrity.
Phase 1: Preparation
-
Mobile Phase A: Accurately transfer 1.0 mL of HPLC-grade Orthophosphoric acid (OPA) into 1000 mL of Milli-Q water. Mix well and filter through a 0.22 µm membrane.
-
Mobile Phase B: Transfer 1.0 mL of OPA into 1000 mL of HPLC-grade Acetonitrile. Filter and degas.
-
Standard Preparation: Prepare a System Suitability Test (SST) solution containing the Thiazole API at 1.0 mg/mL, spiked with Impurity B at 0.1% (w/w) to represent the critical pair.
Phase 2: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Crucial for maintaining reproducible
interactions). -
Injection Volume: 10 µL.
-
Detection: UV at 272 nm (Isosbestic point for the API and primary impurities)[5].
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold to focus polar impurities)
-
2-12 min: 5% to 60% B
-
12-15 min: 60% to 95% B
-
15-18 min: 95% B (Wash)
-
18-22 min: 5% B (Equilibration)
-
Phase 3: The Self-Validating Execution (SST Gate)
Before any unknown samples are analyzed, the system must prove its capability. The HPLC sequence is programmed to inject the SST solution six times. The Chromatography Data System (CDS) is configured to automatically calculate the CQAs.
Fig 2. Self-validating system suitability workflow for purity assessment.
Logic Gate Parameters:
-
If Resolution (
) between API and Impurity B < 2.0 HALT . (Check column degradation or mobile phase preparation). -
If Tailing Factor (
) of API > 1.5 HALT . (Check for void volume or basic silanol interactions). -
If Peak Area %RSD > 2.0%
HALT . (Check autosampler precision). -
If all criteria pass
PROCEED to sample analysis.
Conclusion
The purity assessment of thiazole derivatives cannot rely on generic, one-size-fits-all chromatographic methods. Because of their unique electronic properties and basicity, traditional C18 columns often yield poor resolution and peak tailing. By applying chemical logic—utilizing a Phenyl-Hexyl stationary phase to exploit
References
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Pharmaceutical Outsourcing URL:[Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate URL:[Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices LCGC International URL:[Link]
-
Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles ResearchGate URL:[Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples PMC / NIH URL:[Link]
-
An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives AIP Publishing URL:[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Profiling of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole , a critical scaffold in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
The presence of the 2-chloro substituent and the 4-ethylphenyl moiety creates a unique fragmentation matrix. This guide contrasts the utility of Electron Ionization (EI) for structural elucidation against Electrospray Ionization (ESI) for high-throughput quantification. We demonstrate that while EI provides a rich "fingerprint" via radical-induced cleavage, ESI-MS/MS is the superior choice for biological matrix screening due to its preservation of the molecular ion
Structural & Isotopic Analysis
Before analyzing fragmentation, the analyst must validate the precursor ion identity through its isotopic signature. The chlorine atom serves as a definitive spectral flag.
The "Chlorine Flag"
Unlike standard organic scaffolds, this molecule exhibits a distinct 3:1 intensity ratio between the monoisotopic peak (
| Isotope | Exact Mass (Da) | Abundance (Relative) | Diagnostic Utility |
| 223.022 | 100% | Quantifier Ion | |
| 225.019 | ~32.5% | Qualifier / Confirmation | |
| 224.025 | ~12.1% | Carbon count validation |
Critical Check: In any MS workflow, absence of the 32% M+2 peak indicates dehalogenation (a common metabolic pathway) or misidentification.
Comparative Analysis: EI vs. ESI Performance
The choice of ionization technique drastically alters the observed spectra.[1] Below is a direct comparison of the product's behavior under "Hard" (EI) and "Soft" (ESI) ionization.
Table 1: Ionization Mode Comparison
| Feature | Electron Ionization (EI, 70 eV) | Electrospray Ionization (ESI, Positive) |
| Primary Signal | Fragment Ions (Base Peak often M-15) | Protonated Molecule |
| Molecular Ion ( | Weak (< 20% relative abundance) | Dominant (Base Peak) |
| Fragmentation | Extensive, spontaneous in-source | Minimal (requires CID/MS2) |
| LOD (Sensitivity) | Moderate (ng range) | High (pg range) |
| Best Application | Impurity ID, Synthesis Confirmation | PK/PD Studies, Biological Matrices |
Analytical Recommendation
-
Use EI during the synthesis optimization phase to confirm the chlorination state and ring integrity.
-
Use ESI-MS/MS for biological assays (plasma stability, microsomal clearance) where sensitivity is paramount.
Mechanistic Fragmentation Pathways[2]
Understanding how the molecule breaks apart is essential for designing Multiple Reaction Monitoring (MRM) transitions. We have identified three primary fragmentation channels.
Pathway A: Benzylic Cleavage (The "Alkyl Loss")
The ethyl group on the phenyl ring is the most labile alkyl feature.
-
Mechanism: Homolytic cleavage of the
bond. -
Result: Loss of a methyl radical (
, 15 Da).[2] -
Fragment: Formation of a stabilized benzylic/tropylium-like cation (
208). -
Prevalence: This is often the Base Peak in EI spectra.
Pathway B: Thiazole Ring Scission (RDA-like)
The thiazole ring undergoes a Retro-Diels-Alder (RDA) type fragmentation or heterolytic ring opening.
-
Mechanism: Cleavage of the
and bonds. -
Result: Loss of the nitrile fragment (Cl-CN) or HCN equivalents.
-
Significance: High energy collision (CID) is required to access this pathway in ESI.
Pathway C: Dehalogenation (Radical Loss)
-
Mechanism: Homolytic cleavage of the
bond. -
Result: Loss of Chlorine radical (
, 35 Da). -
Fragment: Phenyl-thiazole cation (
188). -
Note: Rare in ESI; indicates high internal energy or thermal degradation.
Visualization of Fragmentation Logic
The following diagram illustrates the hierarchical fragmentation observed in MS/MS (CID) experiments.
Figure 1: Proposed MS/MS fragmentation tree for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole under Collision Induced Dissociation (CID).
Experimental Protocol: ESI-MS/MS Optimization
To reproduce the fragmentation data for quantitative assays, follow this self-validating protocol.
Reagents
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Standard: 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (>98% purity).
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 1 mg of analyte in 1 mL DMSO (Stock: 1 mg/mL).
-
Dilute to 1 µg/mL in 50:50 Water:ACN for infusion.
-
-
Direct Infusion (Tune Mode):
-
Infuse at 10 µL/min into the ESI source.
-
Polarity: Positive (+).[3]
-
Scan Range:
100–300. -
Validation: Verify the presence of
224 and 226 (3:1 ratio).
-
-
Collision Energy (CE) Ramp:
-
Select
224.0 as the precursor. -
Ramp CE from 10 eV to 50 eV in 5 eV increments.
-
Observation:
-
@ 15-20 eV: Appearance of
209 (Loss of Methyl). Optimal for Quantification. -
@ 35-40 eV: Appearance of ring cleavage fragments (
~130-140 range). Optimal for Structural Confirmation.
-
-
-
Final Method Parameters (Typical Triple Quad):
-
Q1: 224.0
-
Q3 (Quant): 209.1 (CE: 18 eV)
-
Q3 (Qual): 188.0 (CE: 35 eV)
-
Dwell Time: 50 ms
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation rules including benzylic cleavage).
-
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative source on thiazole ring scission mechanisms).
-
NIST Chemistry WebBook. Standard Reference Data. National Institute of Standards and Technology. (Source for general ionization energy data of thiazoles). [Link]
-
Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(11), 1195-1211. (Comparison of ESI vs EI fragmentation behavior). [Link]
Sources
Comparing reactivity of 2-chlorothiazole versus 2-bromothiazole intermediates
This guide provides an objective, technical comparison of 2-chlorothiazole and 2-bromothiazole , focusing on their divergent reactivities in metallation, cross-coupling, and nucleophilic substitution.
Executive Summary
For drug development and organic synthesis, the choice between 2-chlorothiazole and 2-bromothiazole is rarely interchangeable. They exhibit fundamentally different behaviors under metallation conditions and distinct kinetic profiles in transition-metal catalysis.
-
Select 2-Bromothiazole if: You require C2-functionalization via organolithium chemistry (halogen-metal exchange) or mild Suzuki/Buchwald couplings .
-
Select 2-Chlorothiazole if: You are performing Nucleophilic Aromatic Substitution (
) or require a cost-effective scaffold for harsh conditions where C-Hal bond stability is necessary.
Physical & Chemical Profile[1][2][3][4][5][6]
While structurally similar, the polarizability and bond strength differences dictate their reactivity.
| Feature | 2-Chlorothiazole | 2-Bromothiazole | Impact |
| CAS | 3034-52-4 | 3034-53-5 | |
| MW | 119.57 | 164.02 | Br is significantly heavier (atom economy factor). |
| Boiling Point | ~145 °C | ~171 °C | Br analog is less volatile. |
| Density | 1.39 g/mL | 1.82 g/mL | |
| C–X Bond Energy | ~95 kcal/mol | ~68 kcal/mol | Critical: C–Cl is harder to break oxidatively. |
| Primary Reactivity | Oxidative Addition / Metal Exchange |
Critical Reactivity Divergence: Lithiation
The most distinct difference between these two intermediates lies in their reaction with organolithium reagents (e.g., n-BuLi). This is a binary divergence : one exchanges, the other deprotonates.
The Mechanism[7][8][9][10]
-
2-Bromothiazole (Halogen-Metal Exchange): The C–Br bond is weak and polarizable. Treatment with n-BuLi results in rapid Lithium-Halogen Exchange (Li-Br exchange), generating the 2-lithiothiazole species. This allows for electrophilic trapping at the C2 position.
-
2-Chlorothiazole (Directed Deprotonation): The C–Cl bond is too strong for rapid exchange at standard temperatures. Instead, n-BuLi acts as a base.[3] The most acidic proton on the thiazole ring is at C5 . Consequently, the reaction yields 2-chloro-5-lithiothiazole .
-
Outcome: C5-Functionalization (preserving the C2-Cl handle).
-
Visualization: Reaction Pathways
Figure 1: Divergent reaction pathways of 2-halo-thiazoles with n-butyllithium.
Palladium-Catalyzed Coupling (Suzuki/Buchwald)
2-Bromothiazole: The Standard
The C–Br bond undergoes facile oxidative addition to Pd(0). It is the preferred substrate for Suzuki-Miyaura coupling.
-
Catalysts: Standard systems (e.g.,
, ) work efficiently. -
Conditions: Mild temperatures (60–80 °C), standard bases (
, ).
2-Chlorothiazole: The Challenging Alternative
The C–Cl bond requires significantly higher activation energy.
-
Catalysts: Requires electron-rich, bulky ligands to facilitate oxidative addition (e.g., XPhos , SPhos , or NHC ligands like PEPPSI).
-
Conditions: often requires higher temperatures (100–120 °C) or microwave irradiation.
-
Advantage: If the C2-position needs to remain inert during a coupling at C4 or C5 (using a Br/I handle there), the 2-Cl bond will survive standard coupling conditions, acting as an orthogonal protecting group.
Nucleophilic Aromatic Substitution ( )
In
-
Electronic Effect: The higher electronegativity of Chlorine (
) vs. Bromine ( ) makes the C2 carbon more electrophilic, stabilizing the Meisenheimer intermediate. -
Practical Choice: 2-Chlorothiazole is often the superior choice for
(e.g., amination with morpholine or piperazine) because it is cheaper, lower molecular weight, and sufficiently reactive due to the activation by the adjacent Nitrogen and Sulfur atoms.
Experimental Protocols
Protocol A: C2-Functionalization of 2-Bromothiazole (Lithiation)
Use this to install formyl, carboxyl, or alkyl groups at C2.
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Dissolution: Dissolve 2-bromothiazole (1.0 equiv) in anhydrous Ether or THF (
). Cool to -78 °C . -
Exchange: Add n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise over 20 mins.
-
Note: The solution may turn yellow/orange. Stir for 30 mins at -78 °C.
-
-
Quench: Add the electrophile (e.g., DMF for formylation) (1.2 equiv) dropwise.
-
Workup: Allow to warm to RT. Quench with sat.
. Extract with EtOAc.[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol B: Amination of 2-Chlorothiazole
Use this to create 2-aminothiazole derivatives.
-
Reagents: Combine 2-chlorothiazole (1.0 equiv), Amine (e.g., Morpholine, 1.2 equiv), and
(2.0 equiv) in DMF or DMSO ( ). -
Reaction: Heat to 100–120 °C for 4–12 hours.
-
Note: 2-Bromothiazole would also work here but is less atom-economical.
-
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[5]
Decision Matrix
Figure 2: Strategic selection guide based on reaction type and regioselectivity.
References
-
Lithiation Regioselectivity (Thiazoles)
- Journal of the Chemical Society, Perkin Transactions 1. "Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles".
-
Palladium Oxidative Addition Rates
- Journal of the American Chemical Society. "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes".
-
Synthesis of 2-Substituted Thiazoles
- BenchChem Application Notes. "Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol". (Protocols for on 2-chlorothiazoles).
-
General Heterocycle Lithiation Guide
- Organic Chemistry Portal. "Synthesis of Thiazoles". (Overview of synthetic routes including HME).
Sources
- 1. benchchem.com [benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Structural Elucidation of Chlorothiazole Derivatives: A Comparative Guide to X-ray Diffraction Workflows
Executive Summary: The Structural Challenge
Chlorothiazole derivatives—critical scaffolds in antivirals (e.g., Ritonavir intermediates), insecticides, and novel antitubercular agents—present unique structural challenges. Their high electron density (due to sulfur and chlorine), propensity for tautomerism (amino-imino shifts), and reliance on halogen bonding (Cl···N/O) for bioactivity make standard characterization insufficient.
This guide compares the performance of Single Crystal X-ray Diffraction (SC-XRD) —the gold standard for absolute structural determination—against alternative methodologies like Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR). We demonstrate why SC-XRD is the requisite "product" for validating chlorothiazole pharmacophores, supported by experimental protocols and comparative data.
Comparative Analysis: SC-XRD vs. Alternatives
For a researcher synthesizing novel 2-chlorothiazole derivatives, the choice of analytical technique dictates the depth of structural insight. The following table contrasts the performance of SC-XRD against common alternatives.
Table 1: Performance Comparison of Structural Analysis Methods
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Solution NMR ( |
| Primary Output | 3D atomic coordinates, absolute configuration, packing interactions. | Phase identification, % crystallinity, lattice parameters.[1] | Connectivity, purity, solution-state dynamics. |
| Resolution of Tautomers | Definitive. Resolves N-H vs. N=C bond lengths (e.g., 1.32 Å vs 1.38 Å). | Ambiguous. Peak broadening often obscures subtle tautomeric shifts. | Variable. Fast exchange often yields averaged signals. |
| Halogen Bonding | Direct Visualization. Maps Cl···N/O | Inferred. Only detectable via gross lattice changes; no directional data. | Invisible. Cannot detect intermolecular halogen bonds. |
| Sample Requirement | Single high-quality crystal (0.1–0.5 mm). | Polycrystalline powder (~10–50 mg). | Dissolved sample (~5–10 mg). |
| Polymorph Discrimination | High. Distinguishes conformers and packing motifs explicitly. | Medium. Distinguishes phases but not the cause (packing vs. conformation). | None. All polymorphs dissolve to the same species. |
Deep Dive: Why SC-XRD Wins for Chlorothiazoles
In chlorothiazole derivatives, the chlorine atom acts as a Lewis acid (via its
-
The Alternative Failure: NMR cannot see these intermolecular locks. PXRD sees the lattice but cannot distinguish if a stability change is due to a halogen bond or a simple van der Waals shift.
-
The SC-XRD Advantage: SC-XRD explicitly resolves the Cl···N distance . For example, in 2-chlorothiazole derivatives, a contact distance of ~2.95 Å (significantly shorter than the sum of van der Waals radii, 3.30 Å) confirms a structure-stabilizing halogen bond, a key metric for drug design.
Experimental Protocol: From Synthesis to Structure
The following protocol is designed for "difficult" chlorothiazoles—often low-melting or "oily" solids—ensuring successful crystallization and diffraction.
Phase 1: Synthesis & Crystallization Strategy
-
Challenge: Simple chlorothiazoles (e.g., 2-chlorothiazole) have low melting points.
-
Solution: Use Co-crystallization or In-situ Cryocrystallography .
Step-by-Step Protocol:
-
Synthesis: React 2-amino-thiazole precursors with sodium nitrite/HCl (Sandmeyer reaction) to install the 2-Cl group. Purify via column chromatography (Hexane:EtOAc 9:1).
-
Crystallization (The Critical Step):
-
Method A (Solids): Dissolve 20 mg of derivative in 2 mL Ethanol/Water (4:1) . Allow slow evaporation at 4°C (fridge) to reduce thermal motion.
-
Method B (Oils/Liquids): Use Liquid-Assisted Grinding (LAG) . Grind the chlorothiazole oil with a co-former (e.g., isonicotinamide) and 2 drops of methanol. This often forces the formation of a solid co-crystal suitable for SC-XRD.
-
-
Crystal Selection: Under a polarized microscope, select a block-like crystal (avoid needles if possible to reduce disorder). Dimensions should be approx.
mm.
Phase 2: Data Collection & Refinement
-
Mounting: Mount crystal on a MiTeGen loop using Paratone oil.
-
Cooling: Flash cool immediately to 100 K using a nitrogen stream. Crucial for chlorothiazoles to freeze rotation of the Cl-C bond.
-
Collection: Use Mo-K
( Å) radiation. Collect a full sphere of data ( coverage) to resolution Å. -
Refinement:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Full-matrix least-squares on
(SHELXL). -
Validation: Check for "disorder" in the thiazole ring (S vs N positions can sometimes flip). Verify the C-Cl bond length is typical (~1.72 Å).
-
Visualization of Workflows & Interactions
Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the decision matrix for characterizing chlorothiazole derivatives.
Caption: Workflow for selecting the optimal diffraction technique based on the physical state of the chlorothiazole derivative.
Diagram 2: The Halogen Bonding Network
A schematic representation of the intermolecular interactions visible only via SC-XRD in a typical 2-chlorothiazole crystal lattice.
Caption: Schematic of the structure-stabilizing Cl···N halogen bond resolved by SC-XRD.
Case Study: Chlorothiazide Polymorphs
To validate the necessity of SC-XRD, we examine Chlorothiazide (a classic diuretic).
-
The Problem: In early development, batch-to-batch solubility variations were observed. PXRD showed slightly different peak intensities but could not explain the mechanism.
-
The SC-XRD Solution: Single crystal analysis revealed two distinct polymorphs:
-
Form I: Stabilized by a standard N-H···O hydrogen bond network.
-
Form II: Featured a unique Cl···O interaction (Halogen bond) that altered the layer stacking, reducing dissolution rate.
-
-
Outcome: The manufacturer adjusted the crystallization solvent to favor Form I, ensuring consistent bioavailability. This level of control is impossible with NMR or low-resolution PXRD alone.
References
-
BenchChem. (2025).[2][3][4] An In-depth Technical Guide to 2-Chlorothiazole-5-thiol: Properties, Structure, and Inferred Characteristics. Retrieved from
-
Leech, C. K., et al. (2008).[5] Accurate molecular structures of chlorothiazide and hydrochlorothiazide by joint refinement against powder neutron and X-ray diffraction data. Acta Crystallographica Section B. Retrieved from
-
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from
-
PubChem. (2025).[6] 2-Chlorothiazole Compound Summary. Retrieved from
-
Hampton Research. (2025). Crystallization Tips: Optimization and Dehydration Protocols. Retrieved from
Sources
A Comparative Guide to Elemental Analysis Standards for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole, a molecule with potential applications in medicinal chemistry, rigorous elemental analysis is a critical step in confirming its empirical formula, assessing purity, and ensuring consistency between batches. This guide provides an in-depth comparison of the primary analytical standards for determining the elemental composition of this chlorinated thiazole derivative, with a focus on chlorine, carbon, hydrogen, nitrogen, and sulfur content.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a comprehensive understanding of the underlying principles, the rationale for methodological choices, and a clear comparison of performance to aid in the selection of the most appropriate analytical standard for your specific research needs.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental quality control checkpoint throughout the drug development pipeline. For 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (C₁₁H₁₀ClNS), the theoretical elemental composition is:
-
Carbon (C): 59.06%
-
Hydrogen (H): 4.50%
-
Chlorine (Cl): 15.85%
-
Nitrogen (N): 6.26%
-
Sulfur (S): 14.33%
Deviation from these values can indicate the presence of impurities, residual solvents, or incomplete reaction, all of which can have significant implications for the compound's biological activity and safety profile. The choice of analytical technique depends on a variety of factors including the desired accuracy and precision, sample throughput requirements, and the availability of instrumentation.
Primary Standard: Combustion-Based Analysis
Combustion analysis is a robust and widely accepted method for the determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds. For halogen-containing compounds like our target molecule, this technique is often coupled with a secondary detection method for the specific quantification of chlorine.
CHNS Elemental Analysis
This technique provides the foundational elemental composition of an organic molecule.
The sample is combusted in a high-temperature furnace (typically around 1000°C) in a stream of pure oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). These combustion products are then separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD).
-
Instrument Calibration: Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition, such as Acetanilide or Sulfanilamide. This establishes the response factor for each element.
-
Sample Preparation: Accurately weigh approximately 1-3 mg of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole into a tin or silver capsule. The exact weight should be recorded to four decimal places.
-
Analysis: Introduce the encapsulated sample into the combustion furnace of the elemental analyzer. The instrument will automatically perform the combustion, separation, and detection, providing the percentage of C, H, N, and S.
-
Data Evaluation: Compare the experimentally determined percentages to the theoretical values. For a pure compound, the results should be within ±0.4% of the calculated values.
-
Certified Standards: Using certified standards ensures the calibration is traceable and the results are accurate.
-
Tin/Silver Capsules: These materials are used because they combust completely without interfering with the analysis and can help to promote a more complete combustion of the sample.
-
Microbalance: High accuracy in weighing is crucial as the final percentage is calculated based on the initial sample weight.
Chlorine Determination by Combustion with Ion Chromatography (CIC)
For the specific and accurate determination of chlorine, Combustion Ion Chromatography (CIC) is a powerful and increasingly common technique.
Similar to CHNS analysis, the sample is combusted in a furnace. The resulting combustion gases, containing hydrogen chloride (HCl) from the chlorinated analyte, are passed through an absorption solution (typically an aqueous solution with a reducing agent to convert any Cl₂ to Cl⁻). This solution is then injected into an ion chromatograph, where the chloride ions are separated from other anions and quantified by a conductivity detector. This method offers high sensitivity and specificity for halogen determination.[1][2]
-
Instrument Setup:
-
Set the combustion furnace temperature to 900-1100°C.
-
Prepare an appropriate absorption solution (e.g., deionized water with a small amount of hydrogen peroxide).
-
Equilibrate the ion chromatography system with a suitable eluent (e.g., a carbonate/bicarbonate buffer).
-
-
Calibration: Prepare a series of aqueous chloride standards of known concentrations and generate a calibration curve.
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a sample boat.
-
Combustion and Absorption: Introduce the sample boat into the furnace. The combustion products are swept into the absorption module.
-
Chromatographic Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
Quantification: The chloride concentration in the absorption solution is determined from the calibration curve, and the percentage of chlorine in the original sample is calculated based on the initial sample weight.
-
High Temperature Combustion: Ensures complete decomposition of the organic matrix and liberation of chlorine as HCl.
-
Absorption Solution: Effectively traps the gaseous HCl, converting it into a stable ionic form for IC analysis.
-
Ion Chromatography: Provides excellent separation of chloride from other potential interfering anions, ensuring high specificity.
Workflow for Combustion-Based Analysis
Caption: Workflow for Combustion-Based Elemental Analysis.
Alternative Standards: Spectroscopic and Titrimetric Methods
While combustion-based methods are considered the gold standard for accuracy, other techniques offer advantages in terms of speed, sample preparation, or cost.
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique that is particularly well-suited for rapid elemental screening.
The sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. Electrons from higher energy shells then fill these vacancies, emitting secondary X-rays with energies characteristic of each element. The intensity of these emitted X-rays is proportional to the concentration of the element in the sample.[3] For the analysis of chlorine in a solid organic matrix, this method can provide rapid, quantitative results with minimal sample preparation.
-
Instrument Calibration: Calibrate the XRF spectrometer using a set of certified reference materials with a matrix similar to the sample, if available, or by using a fundamental parameters method.
-
Sample Preparation: Press the solid 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole powder into a pellet or place it directly into a sample cup with a thin-film window.
-
Analysis: Place the sample in the spectrometer and initiate the measurement. The instrument software will acquire the X-ray spectrum and calculate the elemental concentrations.
-
Data Evaluation: The software provides the percentage of chlorine and sulfur. The results for C, H, and N are not typically obtained by XRF.
-
Minimal Sample Prep: The non-destructive nature of XRF allows for analysis of the bulk material with little to no alteration, which can be advantageous when sample is limited.
-
Matrix-Matched Standards: Using standards with a similar organic matrix helps to correct for matrix effects, where the absorption and enhancement of X-rays by other elements in the sample can affect the accuracy of the results.
Combustion with Microcoulometry
This is a well-established titrimetric method for the determination of halogens in organic materials and is described in standard methods such as EPA 9076.[4][5][6][7][8]
The sample is combusted in an oxygen-rich atmosphere, converting the organically bound chlorine to hydrogen chloride (HCl). The combustion gases are passed into a titration cell containing a silver nitrate solution. The HCl reacts with the silver ions (Ag⁺) to form insoluble silver chloride (AgCl). A silver electrode in the cell coulometrically generates Ag⁺ ions to replace those that have precipitated. The total electrical charge required to regenerate the Ag⁺ is directly proportional to the amount of chloride that entered the cell.
-
Instrument Setup:
-
Set the furnace temperature to 900-1100°C.
-
Prepare the titration cell with the appropriate electrolyte and silver electrodes.
-
-
Calibration: Inject a known amount of a certified chloride standard solution to determine the instrument's recovery and response.
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a quartz boat.
-
Combustion and Titration: Introduce the sample into the furnace. The combustion products are swept into the titration cell, where the chloride is automatically titrated.
-
Quantification: The instrument calculates the total amount of chlorine based on the integrated current over the course of the titration and the initial sample weight.
-
Coulometric Titration: This is an absolute method, meaning it does not strictly require a calibration curve, as the amount of analyte is directly related to the charge passed, which is a fundamental physical constant (Faraday's constant). However, standards are run to verify system performance.
-
Inert Gas Stream: An inert gas like argon is used to carry the combustion products to the titration cell without reacting with them.
Workflow for Alternative Analysis Methods
Caption: Workflow for Alternative Elemental Analysis Methods.
Performance Comparison
The choice of an analytical standard is often a trade-off between various performance characteristics. The following table provides a comparative overview of the methods discussed.
| Feature | CHNS Analysis | Combustion Ion Chromatography (CIC) | X-Ray Fluorescence (XRF) | Combustion with Microcoulometry |
| Elements Determined | C, H, N, S | Cl (and other halogens, S) | Cl, S (and heavier elements) | Cl (and other halogens) |
| Principle | Combustion & GC-TCD | Combustion & IC | X-ray Emission | Combustion & Titration |
| Sample Preparation | Weighing in capsule | Weighing in boat | Pelletizing or direct | Weighing in boat |
| Analysis Time/Sample | ~5-10 minutes | ~15-20 minutes | ~2-5 minutes | ~10-15 minutes |
| Typical Accuracy | ±0.3% absolute | 95-105% recovery | 90-110% recovery (matrix dependent) | 95-105% recovery |
| Typical Precision (RSD) | < 0.5% | < 5% | < 5% | < 5% |
| Limit of Detection | ~0.01% | ppm level | ppm level | ppm level |
| Key Advantages | Foundational C,H,N,S data | High specificity for halogens | Non-destructive, rapid | Absolute quantification principle |
| Key Disadvantages | Does not determine Cl | Higher initial instrument cost | Matrix effects, not for C,H,N | Potential interferences |
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the analytical results, a self-validating system must be in place. This involves several key components:
-
System Suitability: Before running samples, the performance of the analytical system should be verified. For chromatographic methods (CHNS and CIC), this includes checking peak shape, resolution, and retention time stability. For XRF, this involves analyzing a check standard to ensure the instrument is stable.
-
Use of Certified Reference Materials (CRMs): The accuracy of the method should be validated by analyzing a CRM with a matrix as similar as possible to the analyte. For chlorinated organic compounds, NIST offers several Standard Reference Materials (SRMs) such as SRM 3069 and SRM 3070, which are solutions of organochlorine pesticides.[9][10] While not a perfect matrix match for a solid, they can be used to prepare fortified samples to challenge the analytical method. Solid CRMs for chlorine in an organic matrix are also available from various suppliers.
-
Spike Recovery: To assess matrix effects, a known amount of the analyte (or a similar standard) can be added to a sample (spiking). The recovery of the added amount is then calculated. A recovery of 90-110% is generally considered acceptable.
-
Replicate Analysis: Analyzing the same sample multiple times allows for the assessment of the method's precision. The relative standard deviation (RSD) of the results should be within an acceptable range, typically less than 5%.
By incorporating these validation steps into the analytical workflow, the data generated for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole will be robust, reliable, and defensible.
Conclusion and Recommendations
For the comprehensive and definitive elemental analysis of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole, a combination of CHNS analysis and Combustion Ion Chromatography (CIC) is the recommended approach. This provides a complete elemental profile (C, H, N, S, and Cl) with high accuracy and specificity.
-
For high-throughput screening or when sample is very limited, X-Ray Fluorescence (XRF) is an excellent alternative for the rapid determination of chlorine and sulfur. However, it should be noted that XRF does not provide data for C, H, and N, and its accuracy is more susceptible to matrix effects.
-
Combustion with microcoulometry remains a reliable and robust method for chlorine determination, particularly in laboratories where ion chromatography is not available.
Ultimately, the selection of the most appropriate analytical standard will depend on the specific requirements of the research, the available instrumentation, and the desired level of data quality. By understanding the principles, protocols, and performance characteristics of each method outlined in this guide, researchers can make an informed decision to ensure the integrity of their scientific findings.
References
-
U.S. Environmental Protection Agency. (1994). Method 9076: Test Method for Total Chlorine in New and Used Petroleum Products by Oxidative Combustion and Microcoulometry. SW-846. [Link]
-
ASTM International. (2016). ASTM D5808-16, Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry. ASTM International. [Link]
-
National Institute of Standards and Technology. (2001). Certificate of Analysis, Standard Reference Material 3069: Organochlorine Pesticides in Acetone. NIST. [Link]
-
Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (2001). Certificate of Analysis, Standard Reference Material 3070: Organochlorine Pesticides in Acetone. NIST. [Link]
-
Government of British Columbia. (2019). Organic Chlorine in Petroleum Products by Oxidative Pyrolysis and Microcoulometry - Prescriptive. Retrieved from [Link]
Sources
- 1. metrohm.com [metrohm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. XRF/XRD Validation for Purity and Composition in Laboratory Workflows | Lab Manager [labmanager.com]
- 4. SW-846 Test Method 9076: Test Method for Total Chlorine in New and Used Petroleum Products by Oxidative Combustion and Microcoulometry, | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. EPA 9076 - Analytik Jena [analytik-jena.com]
- 7. epa.gov [epa.gov]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
Comparative Bioassay Results of Ethylphenyl vs. Methylphenyl Thiazole Analogs: A Structure-Activity Relationship (SAR) Guide
As drug development professionals and medicinal chemists continuously refine pharmacophores to optimize efficacy and safety, the thiazole ring remains a highly privileged scaffold. However, the exact nature of its peripheral substituents dictates the molecule's pharmacokinetic and pharmacodynamic fate.
This guide objectively compares the bioassay performance of ethylphenyl versus methylphenyl thiazole analogs. By analyzing the addition of a single methylene (
Mechanistic Rationale: The "Methylene Effect"
In rational drug design, substituting a methyl group with an ethyl group on a phenyl ring attached to a thiazole core is never a neutral choice. This modification introduces three critical variables:
-
Steric Bulk & Rotational Barriers: An ethyl group increases the rotational energy barrier around the phenyl-thiazole axis. Depending on the substitution position (ortho, meta, or para), this can either lock the molecule into a bioactive conformation or induce a steric clash that prevents optimal target engagement .
-
Lipophilicity (
): The additional methylene unit increases the lipophilicity of the analog. While this can enhance cell membrane permeability, it may inversely affect aqueous solubility, altering the apparent in in vitro bioassays. -
Desolvation Penalty: Bulkier hydrophobic groups require a higher energetic penalty to shed water molecules before entering a hydrophobic binding pocket.
Case Study 1: Tyrosinase Inhibition (Melanogenesis)
Recent advancements in anti-melanogenic agents have highlighted 2-aminothiazole-oxadiazole bi-heterocyclic hybrids as potent tyrosinase inhibitors. A direct comparison between methylphenyl and ethylphenyl analogs reveals distinct binding affinities within the tyrosinase catalytic pocket.
Quantitative Data Comparison
Table 1: Inhibitory activity of thiazole-oxadiazole hybrids against mushroom tyrosinase.
| Compound | Phenyl Substituent | Relative Potency vs. Standard | |
| 46a | 2-Methylphenyl | 0.031 | ~542x |
| 46b | 2-Ethylphenyl | 0.035 | ~480x |
| Kojic Acid | Positive Control | 16.83 | 1x |
Causality & SAR Insights
While both analogs exhibit exceptional sub-micromolar potency compared to the Kojic acid standard, the 2-methylphenyl analog (46a) is marginally more active than the 2-ethylphenyl analog (46b) . The causality lies in the architecture of the tyrosinase catalytic pocket. Molecular docking studies indicate that the smaller methyl group allows for tighter spatial packing and optimal hydrogen bonding with the main amino acids of the pocket. The extended ethyl chain introduces a slight steric hindrance, preventing the thiazole core from achieving the absolute lowest-energy binding conformation .
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol is a self-validating system: Kojic acid validates enzyme viability, while vehicle-only wells rule out solvent-induced denaturation.
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the thiazole analogs in DMSO to create 10 mM stock solutions, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.
-
Enzyme/Substrate Setup: Prepare a solution of mushroom tyrosinase (100 U/mL) and L-DOPA (2 mM) in the phosphate buffer.
-
Incubation: In a 96-well microplate, add 20
L of the test compound (at varying serial dilutions), 20 L of the tyrosinase solution, and 140 L of the buffer. Incubate at 25°C for 10 minutes. -
Reaction Initiation: Add 20
L of the L-DOPA substrate solution to each well to initiate the reaction. -
Kinetic Readout: Measure the absorbance at 475 nm using a microplate reader continuously for 20 minutes. The rate of dopachrome formation is inversely proportional to the inhibitory potency.
-
Data Analysis: Calculate the
using non-linear regression analysis (e.g., GraphPad Prism).
Fig 1. Steric influence of methyl vs. ethyl substituents on target enzyme binding affinity.
Case Study 2: CYP51 Inhibition (Antifungal Activity)
Lanosterol 14
Quantitative Data Comparison
Table 2: Conformational and binding impact of alkyl substitutions on 2-phenylthiazole CYP51 inhibitors.
| Compound | Phenyl Substituent | Target | Conformational Flexibility | Binding Affinity Impact |
| B1 | 2-Methylphenyl | CYP51 | High (Lower rotational barrier) | Optimal coordination with Heme Iron |
| B4 | 4-Ethylphenyl | CYP51 | Moderate (Para-position steric bulk) | Reduced orientation efficiency |
Causality & SAR Insights
In the design of CYP51 inhibitors, the thiazole nitrogen must coordinate with the heme iron in the enzyme's active site. The substitution pattern on the adjacent phenyl ring heavily influences the rotational energy barrier of the single bonds connecting the pharmacophores. A 2-methylphenyl substitution (Compound B1) provides a compact profile that allows the molecule to adopt a low-energy conformation ideal for entering the narrow CYP51 access channel. Conversely, a 4-ethylphenyl substitution (Compound B4) introduces terminal bulk that can clash with the hydrophobic residues lining the binding pocket, slightly reducing the overall antifungal efficacy against resistant strains .
Experimental Protocol: Broth Microdilution Assay (Antifungal Susceptibility)
This protocol utilizes a self-validating internal loop by running known susceptible and resistant strains simultaneously to ensure the optical density drop reflects true CYP51 inhibition rather than non-specific cytotoxicity.
-
Inoculum Preparation: Subculture Candida albicans (ATCC 90028) on Sabouraud dextrose agar for 24 hours. Suspend isolated colonies in sterile saline to achieve a McFarland standard of 0.5 (approx.
to CFU/mL). -
Media & Dilution: Dilute the suspension 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).
-
Compound Plating: In a sterile 96-well plate, perform two-fold serial dilutions of the thiazole analogs (ranging from 64
g/mL to 0.03 g/mL) in the RPMI medium. Include a Fluconazole positive control row and a growth control (drug-free) row. -
Inoculation & Incubation: Add 100
L of the standardized fungal inoculum to each well. Incubate the plates statically at 35°C for 24 to 48 hours. -
MIC Determination: Read the optical density (OD) at 530 nm. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the analog that results in a
reduction in growth compared to the drug-free control.
Fig 2. Standardized high-throughput bioassay workflow with self-validating control integration.
Conclusion
The comparative bioassay data between ethylphenyl and methylphenyl thiazole analogs underscores a fundamental principle of medicinal chemistry: bigger is not always better . While the ethylphenyl derivatives offer increased lipophilicity, the methylphenyl analogs frequently demonstrate superior in vitro bioassay performance (as seen in both tyrosinase and CYP51 inhibition). This is primarily driven by the methyl group's ability to minimize steric clashes and maintain favorable rotational energy barriers, allowing the thiazole pharmacophore to achieve optimal geometric coordination within tight catalytic pockets.
References
-
Title: Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances Source: International Journal of Molecular Sciences (MDPI), 2023, 24(10), 9097. URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors Source: RSC Medicinal Chemistry, 2025, 16, 6173-6189. URL: [Link]
Establishing Reference Standards for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole: A Comprehensive Quality Control Guide
The compound 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole (CAS 61323-78-2) is a highly reactive heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Because trace impurities in starting materials can propagate through complex synthetic sequences, establishing a rigorously characterized reference standard is a regulatory imperative.
This guide objectively compares the performance of different reference standard grades and provides a self-validating, step-by-step analytical framework for establishing an in-house primary standard, grounded in current FDA and ICH guidelines.
Comparison of Reference Standard Grades
When implementing quality control for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole, laboratories must choose between synthesizing an in-house primary standard or relying on commercial secondary standards. According to industry guidelines on [1], primary standards require exhaustive orthogonal testing, whereas secondary standards are qualified against a primary benchmark.
Table 1: Performance and Reliability Comparison
| Attribute | In-House Primary Standard | Commercial Secondary Standard | Compendial Standard (USP/EP) |
| Purity Requirement | >99.5% (Absolute purity) | >98.0% (Relative purity) | Highly purified, legally assigned value |
| Characterization Rigor | Full structural elucidation + Orthogonal purity (qNMR + Mass Balance) | Certificate of Analysis (CoA) typically based on HPLC area % | Exhaustive multi-laboratory compendial testing |
| Traceability | Traceable to SI units via qNMR | Traceable to a Primary Standard | Legally recognized primary standard |
| Cost & Lead Time | High initial cost, 4-6 weeks preparation | Moderate cost, 1-2 weeks | Very high cost, immediate availability (if monographed) |
| Best Use Case | API release testing, clinical trial manufacturing | Routine In-Process Control (IPC) | Official regulatory submissions |
Analytical Methodologies & Causality
To establish a primary standard, the analytical protocol must be a self-validating system. We employ two parallel approaches for purity assignment: Mass Balance and Quantitative NMR (qNMR) .
As highlighted by ResolveMass Laboratories in their guide on [2], qNMR is considered the gold standard for absolute quantification.
-
Causality of qNMR : Unlike chromatographic methods that rely on relative UV response factors, qNMR provides absolute purity measurements by directly quantifying the compound against an internal standard (e.g., Dimethyl sulfone). Because the relaxation delay is extended, the integration area is directly proportional to the molar concentration of the nuclei, eliminating the need for an external calibration curve.
-
Causality of Mass Balance : Purity is calculated by subtracting the sum of all impurities (organic, inorganic, volatile, and water) from 100%. While comprehensive, mass balance is susceptible to cumulative error from multiple orthogonal assays. Cross-validating Mass Balance with qNMR ensures absolute trustworthiness.
Veeprho's technical documentation on [3] emphasizes that organic impurities must be profiled using highly sensitive chromatographic techniques. For this thiazole derivative, the conjugated pi-system provides a strong chromophore, making HPLC-UV highly effective.
Experimental Protocols: Step-by-Step Methodologies
Protocol A: HPLC-UV Organic Impurity Profiling
This protocol is designed to separate structurally similar organic impurities from the main 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole peak.
-
Step 1: Sample Preparation : Accurately weigh 25.0 mg of the candidate material and dissolve it in 50 mL of HPLC-grade acetonitrile to create a 0.5 mg/mL solution.
-
Step 2: Chromatographic Conditions :
-
Column : C18 reverse-phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Gradient Program : 0-5 min (20% B), 5-20 min (20% to 80% B), 20-25 min (80% B).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
-
Step 3: System Suitability (Self-Validation) : Inject the standard solution six consecutive times. The run is only valid if the relative standard deviation (RSD) of the main peak area is ≤ 1.0% and the tailing factor is ≤ 1.5.
-
Step 4: Analysis & Causality : Inject the sample solution. Calculate the area percent of all secondary peaks. Causality: The gradient elution ensures that both polar degradation products (eluting early) and non-polar unreacted starting materials (eluting late) are captured within a single run, preventing artificially inflated purity scores.
Protocol B: qNMR Absolute Purity Determination
-
Step 1: Internal Standard (IS) Selection : Select TraceCERT® grade Dimethyl sulfone, as its singlet at ~3.0 ppm does not overlap with the ethyl signals (~1.2 ppm, ~2.6 ppm), the aromatic protons (~7.2-7.8 ppm), or the thiazole proton of the sample.
-
Step 2: Sample Preparation : Accurately weigh ~15 mg of the thiazole candidate and ~5 mg of the IS into a vial using a calibrated microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of CDCl₃.
-
Step 3: Acquisition Parameters :
-
Instrument : 400 MHz NMR spectrometer.
-
Relaxation Delay (D1) : Set to ≥ 30 seconds. Causality: This extended delay ensures complete longitudinal relaxation (T1) of all spins, which is critical because incomplete relaxation leads to truncated signal integration and inaccurate purity values.
-
Scans : 64 scans to achieve a signal-to-noise ratio of >150:1.
-
-
Step 4: Calculation : Integrate the isolated thiazole proton signal and the IS signal. Apply the standard qNMR formula to determine absolute mass fraction purity.
Workflows and Logical Frameworks
Workflow for the qualification of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole reference standards.
Logic tree comparing Mass Balance and qNMR approaches for final purity assignment.
Experimental Data Summary
The following table summarizes the quantitative data obtained during the qualification of an in-house primary reference standard batch of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole. The close agreement between the Mass Balance and qNMR values validates the integrity of the standard.
Table 2: Typical Analytical Results for Qualification
| Test Parameter | Analytical Technique | Acceptance Criteria | Experimental Result |
| Appearance | Visual Inspection | White to off-white powder | White crystalline powder |
| Identification | 1H & 13C NMR, HRMS | Conforms to molecular structure | Conforms |
| Organic Impurities | HPLC-UV (Area %) | ≤ 0.5% total | 0.12% |
| Volatile Impurities | HS-GC | ≤ 3000 ppm (Ethanol) | 450 ppm (0.045%) |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.08% |
| Inorganic Impurities | Residue on Ignition (ROI) | ≤ 0.1% | 0.02% |
| Absolute Purity | qNMR | ≥ 99.0% | 99.6% ± 0.1% |
| Mass Balance Purity | Calculation | ≥ 99.0% | 99.73% |
References
-
Pharmaceutical Technology. "Reference-Standard Material Qualification." Available at:[Link]
-
ResolveMass Laboratories Inc. "Analytical Techniques for Reference Standard Characterization." Available at:[Link]
-
Veeprho. "Reference Standards, Types, Uses, Preparation & Qualification." Available at:[Link]
Safety Operating Guide
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole proper disposal procedures
Molecular Stewardship: Comprehensive Disposal and Handling Protocols for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
As a Senior Application Scientist specializing in chemical logistics and laboratory safety, I frequently consult with drug development professionals who utilize thiazole derivatives as critical pharmacophores. While synthesizing compounds like 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole drives therapeutic innovation, managing its lifecycle requires rigorous molecular stewardship. This is not merely a compliance checklist; it is an operational necessity grounded in the compound's physicochemical properties. Improper disposal of halogenated heterocycles poses severe environmental risks and dramatically inflates operational costs.
This guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and disposal of this specific chemical, ensuring your laboratory remains both safe and compliant.
To design an effective disposal protocol, we must first analyze the molecular structure. 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole contains a covalently bound chlorine atom and a sulfur-nitrogen heterocycle.
Why does this dictate our workflow? Standard non-halogenated organic waste is often routed to fuel-blending programs and burned at lower temperatures. However, combusting chlorinated compounds at standard temperatures acts as a precursor for highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, the sulfur atom oxidizes to hazardous sulfur oxides (SOx).
Therefore, this compound must be strictly segregated into a[1] to ensure it is routed to a permitted high-temperature rotary kiln incinerator (>1000°C) equipped with alkaline flue-gas scrubbers. Mixing this compound with non-halogenated waste unnecessarily converts the entire bulk container into halogenated waste, effectively doubling your facility's disposal costs[1][2].
Quantitative Profiling & Operational Implications
All logistical decisions must be data-driven. The table below summarizes the critical parameters dictating our handling strategy for 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole.
| Parameter | Value | Operational Implication |
| Chemical Formula | C11H10ClNS | Contains Cl and S; mandates high-temp incineration with scrubbers. |
| Molecular Weight | 223.72 g/mol | High density; waste containers reach weight limits rapidly. |
| Halogen Content | ~15.8% (w/w) | Far exceeds the 1% threshold; strictly classified as halogenated waste. |
| EPA Waste Code | F002 / Characteristic | Classified as hazardous; triggers RCRA Subpart K tracking. |
| Accumulation Limit | 55 Gallons | Maximum volume permitted in the lab before mandatory off-site transport[3]. |
Workflow: Segregation and Accumulation
The following logical routing workflow ensures this compound is isolated from incompatible streams, preventing the formation of toxic byproducts during final destruction.
Caption: Logical routing workflow for halogenated thiazole waste streams to prevent toxic byproducts.
Protocol 1: Self-Validating Accumulation Methodology
Under [4], academic and research laboratories must maintain strict control over waste accumulation. This protocol ensures continuous compliance.
-
Step 1: Container Selection. Select a High-Density Polyethylene (HDPE) or PTFE-lined safety can. Causality: Halogenated solvents can degrade standard plastics and corrode unlined metals over time.
-
Step 2: Labeling at Inception. Before the first drop of waste is added, affix a label reading "Hazardous Waste: Halogenated Organic - 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole"[3]. You must include the accumulation start date[4].
-
Step 3: The "Closed Container" Rule. The container must remain vapor-tight at all times unless actively receiving waste[1][4].
-
Step 4: Self-Validation (Filter Weighing). If using a vented cap with an activated carbon exhaust filter (to prevent pressure buildup from volatile mixtures), weigh the filter at installation. Validation: Weigh the filter monthly. An increase in mass of 10% indicates the carbon's adsorption capacity is exhausted, validating the immediate need for replacement.
Emergency Spill Response & Decontamination
Accidental releases require an immediate, methodical response to prevent inhalation exposure and environmental contamination.
Caption: Self-validating spill response methodology utilizing pH testing for decontamination.
Protocol 2: Spill Containment Methodology
-
Step 1: Isolation & PPE. Evacuate non-essential personnel. Don splash-proof chemical goggles, a lab coat, and double-layered nitrile gloves[3].
-
Step 2: Inert Absorption. Surround and cover the spill with an inert absorbent such as vermiculite or a proprietary synthetic spill pad. Causality: Never use combustible materials like sawdust with halogenated organics, as this creates a mixed-hazard fire risk.
-
Step 3: Collection. Use non-sparking tools to sweep the saturated absorbent into a designated hazardous waste bucket. Seal and label immediately.
-
Step 4: Self-Validating Decontamination. Wash the spill surface with a mild alkaline detergent to neutralize any acidic degradation products (e.g., HCl formed from ambient moisture reacting with the compound). Validation: Swab the surface with a wetted pH test strip. A pH reading between 6.5 and 7.5 validates that the area is neutralized and safe for normal operations. Collect all rinseate as hazardous waste[2].
Empty Container Management
A common point of failure in lab logistics is the handling of empty reagent bottles. Once a bottle of 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole is depleted, it cannot simply be thrown in the municipal trash. The container must be triple-rinsed with a compatible solvent (e.g., a small volume of acetone). The rinseate must be collected and disposed of as halogenated hazardous waste[2]. Only after triple-rinsing and completely defacing the original chemical label can the glass bottle be disposed of as regular glass waste[2].
References
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Occupational and Environmental Safety. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Hazardous Waste Generators. Available at:[Link]
-
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Safety Library. Available at:[Link]
Sources
Personal Protective Equipment & Handling Guide: 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
Executive Summary & Risk Context
The Core Directive: You are likely handling 2-Chloro-4-(4-ethylphenyl)-1,3-thiazole as a scaffold intermediate in drug discovery.[1] Stop treating this merely as "another reagent."
As a halogenated heterocycle, this compound presents a dual-threat profile: the thiazole ring (potential sensitizer/metabolic liability) and the chlorine substituent (reactive handle, potential for hydrolysis to HCl).[1] Because specific toxicological data (RTECS/LD50) is often absent for such specific intermediates, this guide utilizes the Precautionary Principle , deriving protocols from Structure-Activity Relationships (SAR) of close analogs like 2-chloro-4-phenylthiazole.[1]
Operational Status: Treat as Acute Toxin (Category 4) and Severe Skin/Eye Irritant .
Risk Assessment & Hazard Classification (SAR-Derived)
Since a compound-specific SDS may be sparse, we apply Class-Based Hazard Controls .
| Hazard Class | GHS Category (Est.) | Mechanism of Action |
| Acute Toxicity | Cat 4 (Oral/Dermal) | Thiazoles can inhibit cytochrome P450; potential biological activity.[1] |
| Skin Corrosion | Cat 2 (Irritant) | Lipophilic "ethylphenyl" tail facilitates dermal absorption; Cl- group is reactive.[1] |
| Eye Damage | Cat 2A (Severe) | Solid dust or solution splash will cause immediate, severe irritation.[1] |
| Sensitization | Cat 1 (Skin) | High Risk. Thiazole rings are known structural alerts for allergic contact dermatitis.[1] |
| Reactivity | N/A | Moisture Sensitive. May release Hydrogen Chloride (HCl) gas upon prolonged exposure to humidity. |
PPE Matrix: The "Barrier Defense" Strategy
Do not rely on standard "blue nitrile" gloves alone.[1] The lipophilicity of the ethylphenyl group increases the permeation rate through thin rubber.[1]
A. Hand Protection (Glove Protocol)[1][2]
-
Primary Layer (Inner): 4 mil Nitrile (Inspection Grade).[1]
-
Secondary Layer (Outer): 8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) if handling concentrated stock solutions (>1M).[1]
-
Rationale: The ethyl group acts as a "grease" allowing the molecule to solvate into nitrile rubber.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.[1]
B. Respiratory Protection[1][2][3][4][5][6]
-
Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).[1]
-
PPE (Secondary - Solid Handling): If weighing outside a hood (not recommended) or in a powder containment enclosure, use a P100 Particulate Respirator .[1]
-
PPE (Secondary - In Solution): If heating/refluxing, ensure the hood sash is at the lowest working position.[1]
C. Ocular & Body Defense[3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the risk of fine dust migration.[1]
-
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Chemical-resistant apron if handling >10g scale.[1]
Operational Protocol: Step-by-Step Handling
This workflow is designed to minimize "transient exposure"—the moments when you move materials between containment zones.
Phase 1: Weighing & Transfer (Solid Phase)[1]
-
Static Control: Use an anti-static gun on the weighing boat. Thiazole powders are often electrostatic and "jump."[1]
-
The "Tunnel" Technique: Do not lift the spatula high.[1] Keep the transfer path (bottle
balance) inside the deep part of the fume hood.[1] -
Solvation: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) before removing it from the hood.[1] Solutions are easier to contain than dust.[1]
Phase 2: Reaction Setup (Liquid Phase)
-
Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon. The 2-chloro position is susceptible to hydrolysis; moisture exclusion prevents HCl off-gassing.[1]
-
Temperature Control: If heating, use a silicone oil bath.[1] Avoid aluminum blocks if the flask might crack (oil disperses heat; blocks create hot spots).[1]
Phase 3: Quench & Cleanup[1]
-
Decontamination: Wipe all surfaces (balance, hood sash) with a surfactant (soap/water) followed by an alcohol wipe.[1] The soap removes the lipophilic residue; alcohol finishes the clean.[1]
-
Waste: Do not mix with aqueous waste streams immediately if unquenched.[1]
Visual Workflow: Safety Logic Gate
The following diagram illustrates the decision-making process for handling this intermediate.
Caption: Operational logic flow for PPE selection based on physical state, emphasizing immediate dissolution of solids to mitigate dust hazards.
Emergency Response & Disposal
Spill Management (Solid)[1]
-
Evacuate the immediate 3-meter radius.[1]
-
Don PPE: Double gloves, goggles, N95 respirator.[1]
-
Cover: Gently cover the spill with a paper towel dampened with acetone (prevents dust dispersal).[1]
-
Collect: Scoop up damp material.[1] Do not dry sweep.
Exposure First Aid[7]
-
Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol immediately on skin (increases absorption).[1]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately (corneal damage risk).[1][2]
Disposal Specifications
-
Waste Stream: Halogenated Organic Waste .[1]
-
Labeling: Must explicitly state "Contains Chlorinated Thiazole - Potential Sensitizer."[1]
-
Destruction: High-temperature incineration (>1100°C) is required to prevent formation of dioxins/furans due to the chlorine/phenyl combination.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guidelines for Chemical Hazards (Halogenated Heterocycles).[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
